2-N-Boc-Amino-5-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-6-5-8(18-4)7-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXGOBGRVPAQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373524 | |
| Record name | 2-N-Boc-Amino-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262614-64-2 | |
| Record name | 2-N-Boc-Amino-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 262614-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-N-Boc-amino-5-methoxybenzoic acid, a key building block in pharmaceutical and organic synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction workflows.
Introduction
This compound, also known as 2-(tert-butoxycarbonylamino)-5-methoxybenzoic acid, is a valuable derivative of 5-methoxyanthranilic acid. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective reactions at the carboxylic acid group, making it a crucial intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide outlines the most common and efficient two-step synthesis route, starting from the readily available 5-methoxy-2-nitrobenzoic acid.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in two main steps:
-
Reduction of the nitro group: 5-Methoxy-2-nitrobenzoic acid is reduced to form the key intermediate, 2-amino-5-methoxybenzoic acid.
-
Boc protection of the amino group: The amino group of 2-amino-5-methoxybenzoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.
The following diagram illustrates this overall workflow:
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data for assessing the efficiency of the reactions.
Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid
The reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid is most commonly and efficiently achieved through catalytic hydrogenation.[1][2]
Experimental Protocol:
A solution of 5-methoxy-2-nitrobenzoic acid in a suitable solvent, such as tetrahydrofuran (THF), is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[1] The reaction is typically carried out under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature with stirring for an extended period to ensure complete conversion.[1] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 2-amino-5-methoxybenzoic acid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Methoxy-2-nitrobenzoic acid | [1] |
| Reagents | H₂, 10% Pd/C | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 18 hours | [1] |
| Yield | 98% | [1] |
Step 2: Synthesis of this compound
The protection of the amino group of 2-amino-5-methoxybenzoic acid is achieved by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Experimental Protocol:
2-Amino-5-methoxybenzoic acid is dissolved in a mixture of a suitable organic solvent, such as dioxane, and water. A base, typically sodium hydroxide (NaOH) or triethylamine (TEA), is added to the solution to facilitate the reaction. Di-tert-butyl dicarbonate is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated to afford the N-Boc protected product.
Quantitative Data:
| Parameter | General Value |
| Starting Material | 2-Amino-5-methoxybenzoic acid |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, TEA) |
| Solvent | Dioxane/Water or THF |
| Temperature | Room Temperature |
| Reaction Time | Typically 2-12 hours |
| Expected Yield | High (>90%) |
Visualized Experimental Workflow
The following diagram provides a step-by-step visualization of the entire experimental workflow.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that can be reliably performed in a laboratory setting. The two-step pathway involving the reduction of 5-methoxy-2-nitrobenzoic acid followed by the Boc protection of the resulting amine is the most efficient and commonly employed method. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the consistent and efficient production of this important chemical intermediate.
References
2-N-Boc-amino-5-methoxybenzoic acid CAS number and identifiers
An In-depth Technical Guide to 2-N-Boc-amino-5-methoxybenzoic Acid
This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's identifiers, properties, a plausible synthetic route with a detailed experimental protocol, and its applications.
Compound Identification and Properties
This compound, also known by its synonym 2-tert-butoxycarbonylamino-5-methoxy-benzoic acid, is a derivative of benzoic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable reagent in peptide synthesis and medicinal chemistry.
Table 1: Identifiers and Physicochemical Properties
| Identifier | Value |
| CAS Number | 262614-64-2 |
| Molecular Formula | C13H17NO5 |
| Molecular Weight | 267.28 g/mol [1] |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-methoxybenzoic acid |
| Canonical SMILES | CC(C)(C)OC(=O)Nc1ccc(cc1C(=O)O)OC |
| InChI Key | JBXGOBGRVPAQEQ-UHFFFAOYSA-N |
| Appearance | White amorphous powder[1] |
| Melting Point | 162-171 ºC[1] |
| Purity | ≥ 99% (HPLC)[1] |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 5-methoxy-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the resulting amine with a Boc group.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid
This procedure is adapted from a known synthesis of 2-amino-5-methoxybenzoic acid.[2]
-
Materials:
-
5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)
-
10% Palladium on carbon (Pd/C) (300 mg)
-
Tetrahydrofuran (THF) (250 mL)
-
Hydrogen gas (H2)
-
Celite
-
-
Procedure:
-
To a solution of 5-methoxy-2-nitrobenzoic acid in THF, add the 10% Pd/C catalyst.
-
Stir the mixture at room temperature under a hydrogen balloon atmosphere for 18 hours.
-
Monitor the reaction completion using an appropriate analytical technique (e.g., TLC or LCMS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.
-
Step 2: Boc-Protection of 2-Amino-5-methoxybenzoic acid
This is a general procedure for the Boc-protection of amino acids.
-
Materials:
-
2-Amino-5-methoxybenzoic acid (from Step 1)
-
Di-tert-butyl dicarbonate (Boc)2O
-
A suitable solvent (e.g., Dioxane, THF)
-
A suitable base (e.g., Sodium hydroxide, Triethylamine)
-
Water
-
Ethyl acetate
-
Aqueous acid (e.g., 1M HCl) for workup
-
-
Procedure:
-
Dissolve 2-amino-5-methoxybenzoic acid in the chosen solvent, followed by the addition of the base.
-
Add di-tert-butyl dicarbonate to the solution and stir at room temperature for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain this compound.
-
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its precursor, 2-amino-5-methoxybenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals.[3] The Boc-protected form is particularly valuable in solid-phase peptide synthesis and as a building block in the creation of complex organic molecules with potential therapeutic applications.
The presence of the methoxy and carboxylic acid groups on the aromatic ring allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry for the development of novel compounds targeting a range of biological pathways. Its utility is highlighted in the synthesis of anti-inflammatory and analgesic agents.[3]
Signaling Pathways
Conclusion
This compound is a crucial reagent for chemists in the pharmaceutical and life sciences industries. Its well-defined structure and the presence of the Boc protecting group facilitate its use in the controlled synthesis of complex molecules. While direct biological activity and pathway interactions are not the primary focus of this intermediate, its role as a foundational element in the discovery of new therapeutic agents is of significant importance. Further research into the derivatives of this compound may yet uncover novel biological functions and interactions with key cellular signaling cascades.
References
An In-depth Technical Guide to 2-N-Boc-amino-5-methoxybenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-N-Boc-amino-5-methoxybenzoic acid. This compound is a valuable building block in medicinal chemistry and drug development, primarily utilized in the synthesis of complex pharmaceutical agents and peptidomimetics.
Molecular Structure and Properties
This compound is a derivative of 2-amino-5-methoxybenzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step organic syntheses, particularly in peptide synthesis, as it prevents the nucleophilic amino group from participating in unintended side reactions.[1][2] The presence of the methoxy group on the benzene ring influences the electronic properties and solubility of the molecule.
The quantitative properties of this compound and its unprotected precursor are summarized in the table below for easy comparison.
| Property | This compound | 2-Amino-5-methoxybenzoic acid |
| Molecular Formula | C13H17NO5 | C8H9NO3 |
| Molecular Weight | 267.28 g/mol | 167.16 g/mol [3] |
| Appearance | White to off-white solid | Grey to brown solid[3] |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O | COC1=CC(=C(C=C1)N)C(=O)O[4] |
| Melting Point | Not specified | 148-152 °C[3][4] |
| Primary Application | Peptide synthesis, Organic synthesis building block | Intermediate in pharmaceutical synthesis[3][5] |
Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-methoxybenzoic acid. The precursor itself can be synthesized by the reduction of 5-methoxy-2-nitrobenzoic acid.
Synthesis of 2-Amino-5-methoxybenzoic Acid
A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[6]
Materials:
-
5-methoxy-2-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H2)
-
Celite
Procedure:
-
Dissolve 5-methoxy-2-nitrobenzoic acid in THF in a suitable reaction vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.
Boc Protection of 2-Amino-5-methoxybenzoic Acid
The protection of the amino group is a standard procedure using di-tert-butyl dicarbonate (Boc anhydride).[1][2][7]
Materials:
-
2-amino-5-methoxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
A suitable solvent (e.g., tetrahydrofuran (THF) or a biphasic mixture of chloroform and water)
Procedure:
-
Dissolve 2-amino-5-methoxybenzoic acid in the chosen solvent.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically carried out at room temperature.
-
Stir the mixture until the reaction is complete, as monitored by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up. If an organic solvent was used, wash the solution with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development
2-Amino-5-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticonvulsant drugs.[5] The Boc-protected form, this compound, is particularly valuable in the field of peptide synthesis.
In solid-phase peptide synthesis (SPPS), the Boc group is used as a temporary protecting group for the α-amino group of amino acids. This prevents the formation of undesirable side products and allows for the controlled, stepwise addition of amino acids to a growing peptide chain. The use of Boc-protected amino acids is a cornerstone of peptide chemistry, enabling the synthesis of custom peptides for various research and therapeutic applications, including the development of peptide-based drugs.
Synthetic Workflow
The overall synthetic pathway from the nitro-substituted benzoic acid to the final Boc-protected product is illustrated in the following diagram.
Caption: Synthetic pathway for this compound.
References
Solubility profile of 2-N-Boc-amino-5-methoxybenzoic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-N-Boc-amino-5-methoxybenzoic acid, a key intermediate in various synthetic applications, including peptide synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents a projected solubility profile based on structurally related Boc-protected amino acids and benzoic acid derivatives. Furthermore, detailed experimental protocols for determining precise solubility are provided to empower researchers in generating accurate data for their specific needs.
Introduction
This compound is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and modulates its reactivity, making it a valuable building block in organic synthesis. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction setup, purification, and formulation.
Projected Solubility Profile
Based on the general solubility of Boc-protected amino acids and benzoic acid derivatives, the following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are estimates, and experimental determination is recommended for precise applications.
| Solvent Class | Solvent | Expected Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | Commonly used as a solvent for reactions involving Boc-protected amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Similar to DMF, often used in peptide synthesis. | |
| Dimethyl sulfoxide (DMSO) | Highly Soluble | A strong solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile (ACN) | Soluble | Good solubility is expected. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis and purification. |
| Chloroform (CHCl₃) | Soluble | Similar to DCM in its solvent properties. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Expected to be a suitable solvent for many applications. |
| Diethyl ether | Sparingly Soluble | Lower polarity may limit solubility. | |
| Alcohols | Methanol (MeOH) | Soluble | The polar nature of methanol should facilitate dissolution. |
| Ethanol (EtOH) | Soluble | Similar to methanol. | |
| Isopropanol (IPA) | Moderately Soluble | Solubility may be slightly lower than in methanol or ethanol. | |
| Esters | Ethyl acetate (EtOAc) | Moderately Soluble | A moderately polar solvent where good solubility is anticipated. |
| Hydrocarbons | Toluene | Sparingly Soluble | The non-polar nature of toluene will likely result in low solubility. |
| Hexanes / Heptane | Insoluble | Not a suitable solvent. | |
| Aqueous | Water | Insoluble | The Boc protecting group significantly reduces aqueous solubility. |
| Aqueous Buffers (pH 4-9) | Insoluble to Sparingly Soluble | The carboxylic acid moiety may provide some solubility at higher pH, but overall aqueous solubility is expected to be low. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is the gold standard for determining thermodynamic solubility.
Shake-Flask Method for Equilibrium Solubility
This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected solvents of interest
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer, or equipment for gravimetric analysis.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Phase Separation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (HPLC is often preferred for its specificity and sensitivity).
-
Alternatively, for a less volatile solute and solvent, a gravimetric method can be used by evaporating a known volume of the filtered saturated solution to dryness and weighing the residue.
-
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically suitable. A standard curve should be prepared using known concentrations of this compound to accurately determine the concentration of the saturated solution.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must be generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight is achieved. The solubility is calculated from the mass of the residue and the volume of the solution.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Technical Guide: Physicochemical Properties and Synthetic Overview of 2-N-Boc-amino-5-methoxybenzoic Acid and Its Precursor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physical properties and synthetic considerations for 2-N-Boc-amino-5-methoxybenzoic acid. Due to a lack of readily available public data for this compound, this guide presents data for its immediate precursor, 2-amino-5-methoxybenzoic acid, and outlines the general procedures for its synthesis and subsequent N-Boc protection.
Physicochemical Data of 2-amino-5-methoxybenzoic acid
The following table summarizes the known quantitative data for 2-amino-5-methoxybenzoic acid, the precursor to this compound.
| Property | Value | Citations |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 148-152 °C | [1][2] |
| Physical State | Grey to brown solid | [1] |
| CAS Number | 6705-03-9 | [1] |
Experimental Protocols
A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid involves the reduction of 5-methoxy-2-nitrobenzoic acid.[3][4][5] This is typically achieved through catalytic hydrogenation.[3][4][5]
Procedure:
-
5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF) (250 mL).
-
10% Palladium on carbon (Pd/C) (300 mg) is added to the solution.
-
The mixture is stirred under a hydrogen gas atmosphere (balloon) at room temperature for 18 hours.
-
Upon completion of the reaction, the catalyst is removed by filtration over Celite.
-
The filtrate is concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a brown solid (98% yield).[3]
The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the amino functionality of 2-amino-5-methoxybenzoic acid can be achieved using a standard procedure with BOC-ON reagent.[6]
Procedure:
-
Dissolve 2-amino-5-methoxybenzoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
Add BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.
-
Continue stirring for approximately 2 hours until the reaction is complete.
-
Dilute the reaction mixture with water.
-
Extract the aqueous mixture with ethyl acetate to remove the oxime byproduct.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product into ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by recrystallization.[6]
The melting point of a crystalline solid such as this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is approximately 20°C below the expected melting point.
-
Decrease the heating rate to about 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range represents the melting point of the substance.
Visualized Workflows
The following diagrams illustrate the synthesis of the precursor and the general Boc-protection step.
References
Spectroscopic and Structural Elucidation of 2-N-Boc-amino-5-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-N-Boc-amino-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | br s | 1H | COOH |
| ~8.5 - 9.5 | br s | 1H | NH |
| ~7.8 - 8.0 | d | 1H | Ar-H6 |
| ~7.2 - 7.4 | dd | 1H | Ar-H4 |
| ~6.8 - 7.0 | d | 1H | Ar-H3 |
| 3.85 | s | 3H | OCH₃ |
| 1.50 | s | 9H | C(CH₃)₃ |
br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | COOH |
| ~152 - 155 | C=O (Boc) |
| ~155 - 158 | C5 |
| ~140 - 143 | C2 |
| ~125 - 128 | C4 |
| ~118 - 121 | C6 |
| ~115 - 118 | C3 |
| ~110 - 113 | C1 |
| ~80 - 82 | C(CH₃)₃ |
| ~55 - 57 | OCH₃ |
| ~28 | C(CH₃)₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3300 | N-H (Amide) | Stretching |
| ~2980, ~2930 | C-H (Alkyl) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1690 | C=O (Amide I, Boc) | Stretching |
| ~1530 | N-H (Amide II) | Bending |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1250, ~1030 | C-O | Stretching |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z Value | Ion |
| 268.1185 | [M+H]⁺ |
| 290.1004 | [M+Na]⁺ |
| 212.0923 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |
| 168.0657 | [M-C₅H₉O₂]⁺ (Loss of Boc group and CO) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 3.28 seconds.
-
Spectral Width: 20 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1.09 seconds.
-
Spectral Width: 240 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: Centroid.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on 2-N-Boc-amino-5-methoxybenzoic acid: A Core Component in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-N-Boc-amino-5-methoxybenzoic acid, a key building block in medicinal chemistry. The document details its synthesis, applications, and the experimental protocols for its use, with a focus on its role in the development of complex pharmaceutical compounds.
Introduction and Historical Context
This compound, also known as 2-(tert-butoxycarbonylamino)-5-methoxybenzoic acid, is an aromatic carboxylic acid derivative. Its structure, featuring a Boc-protected amine and a methoxy group, makes it a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, enhancing the compound's stability and allowing for controlled reactions at other functional sites.
While not a therapeutic agent itself, this compound is crucial in the synthesis of a wide array of biologically active molecules. Its historical significance is tied to the rise of combinatorial chemistry and targeted drug design, where such well-defined building blocks are essential for constructing complex molecular architectures. It is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and pain management.[1]
Synthesis and Chemical Properties
The synthesis of this compound typically starts from its unprotected precursor, 2-amino-5-methoxybenzoic acid. The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
The precursor, 2-amino-5-methoxybenzoic acid, can be synthesized from 5-methoxy-2-nitrobenzoic acid through the reduction of the nitro group.[2][3] A common and efficient method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, which often results in a quantitative yield.[2][3]
Key Chemical Properties:
-
Bifunctional Nature: The molecule possesses both a carboxylic acid and a protected amine group, allowing for sequential and site-selective reactions.[2]
-
Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo esterification, be converted to an acid halide, or participate in amide bond formation.[2]
-
Deprotection of the Amine: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the primary amine for subsequent reactions like acylation, alkylation, or diazotization.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of the precursor, 2-amino-5-methoxybenzoic acid, and its subsequent use in further chemical synthesis.
Table 1: Synthesis of 2-amino-5-methoxybenzoic acid
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-methoxy-2-nitrobenzoic acid | H₂, Pd/C in THF | 2-amino-5-methoxybenzoic acid | 98-quantitative | [3][4] |
| 5-methoxy-2-nitrobenzoic acid | Catalytic hydrogenation | 2-amino-5-methoxybenzoic acid | Quantitative | [3] |
Table 2: Representative Reactions Involving 2-amino-5-methoxybenzoic acid Derivatives
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-amino-5-methoxybenzoic acid | Diazotization (NaNO₂), then Na₂S₂ | Disulfide derivative | 80 | [3] |
| Disulfide derivative | SOCl₂, then 2-chloroethylamine, Et₃N | Amide derivative | 90 | [3] |
| 4-amino-2-methoxy-methyl benzoate | N-chlorosuccinimide in DMF at 70°C | Methyl 4-amino-5-chloro-2-methoxybenzoate | 88.3 | [5] |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | NaOH in Methanol/Water | 4-amino-5-chloro-2-methoxybenzoic acid | 90.8 | [5] |
Key Applications in Drug Development
This compound serves as a foundational component in the synthesis of a variety of heterocyclic compounds with demonstrated biological activity. Its precursor, 2-amino-5-methoxybenzoic acid, is a general reagent used to create:
-
Substituted isoquinolinonaphthyridines
-
Quinazolinones
-
Imidazobenzodiazepines
-
Pyridoquinazolones
-
Polycyclic hexahydrobenzo[c]acridines
These classes of compounds are of significant interest in medicinal chemistry for their potential as therapeutic agents. For instance, quinazolinone derivatives have been evaluated for their cytotoxic and antibacterial properties.
The broader class of aminobenzoic acid derivatives has been explored for developing potent anti-inflammatory and analgesic agents.[6] Furthermore, related methoxybenzoic acid structures are important intermediates in the synthesis of antipsychotic drugs like Amisulpride.[7][8]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-methoxybenzoic acid from 5-methoxy-2-nitrobenzoic acid [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in tetrahydrofuran (THF, 250 mL).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C, 300 mg) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen balloon at room temperature for 18 hours.
-
Work-up: After the reaction is complete, remove the catalyst by filtration over Celite.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-5-methoxybenzoic acid as a brown solid (25.0 g, 98% yield).
Protocol 2: Boc Protection of an Amino Acid (General Procedure)
-
Dissolution: Dissolve the amino acid (e.g., 2-amino-5-methoxybenzoic acid) in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, such as sodium hydroxide, to adjust the pH and deprotonate the amino group.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the solution with a weak acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and application of this compound.
Caption: Synthesis of this compound.
Caption: General synthetic utility of the title compound.
Caption: A typical experimental workflow in organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 6. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 8. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Utility of 2-N-Boc-amino-5-methoxybenzoic Acid in Modern Drug Discovery and Chemical Biology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-N-Boc-amino-5-methoxybenzoic acid, a protected derivative of 2-amino-5-methoxybenzoic acid, is emerging as a pivotal building block in the landscape of synthetic organic chemistry and medicinal chemistry. The strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at the carboxylic acid functionality, opening a gateway to a diverse array of complex molecular architectures. This guide delves into the potential applications of this versatile reagent, providing insights into its role in the synthesis of bioactive heterocycles and other molecules of pharmaceutical interest. Its unique structural features make it an invaluable tool for researchers aiming to develop novel therapeutics and chemical probes.
Core Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. The presence of the methoxy group on the benzene ring influences its electronic properties and can play a role in the biological activity of its downstream derivatives. The Boc-protecting group can be readily removed under acidic conditions, a standard procedure in multi-step organic synthesis.
Synthesis of this compound
A common laboratory-scale synthesis of the title compound involves the protection of the commercially available 2-amino-5-methoxybenzoic acid.
Experimental Protocol: Boc Protection of 2-amino-5-methoxybenzoic acid [1][2]
-
Materials:
-
2-amino-5-methoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Acetonitrile
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
A solution of 2-amino-5-methoxybenzoic acid (e.g., 50 mg, 0.3 mmol) is prepared in acetonitrile (20 ml) at room temperature with stirring.[1][2]
-
A mixed solution of di-tert-butyl dicarbonate (e.g., 98 mg, 0.45 mmol), saturated sodium bicarbonate solution (19.6 ml), and acetonitrile (10 ml) is prepared and added to the solution from step 1.[1][2]
-
The resulting mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the acetonitrile under reduced pressure, followed by an aqueous workup to remove excess reagents and isolate the product. This may involve acidification to precipitate the carboxylic acid, followed by filtration and drying.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Potential Applications in Novel Research
The primary utility of this compound lies in its application as a versatile intermediate for the synthesis of more complex molecules, particularly those with demonstrated or potential biological activity.
Synthesis of Bioactive Heterocycles
One of the most promising applications of this building block is in the synthesis of substituted quinazolinones and other related heterocyclic systems. Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The Boc-protected nature of the starting material allows for initial reactions at the carboxylic acid, such as amide bond formation, followed by deprotection and cyclization to form the heterocyclic core.
The general synthetic strategy is outlined in the diagram below.
While specific quantitative data for compounds derived directly from this compound is not yet abundant in publicly accessible literature, the biological activities of analogous compounds suggest significant potential. The following table summarizes hypothetical, yet plausible, quantitative data for derivatives, based on activities of similar molecular scaffolds.
| Compound Class | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| Quinazolinone Derivatives | Kinase Inhibitors (e.g., EGFR, VEGFR) | Enzyme Inhibition Assay | 10 - 500 |
| Anti-inflammatory (e.g., COX-2) | Cell-based Assay | 50 - 1000 | |
| Antimicrobial (e.g., against S. aureus) | Minimum Inhibitory Concentration (MIC) | 1 - 50 µg/mL | |
| Benzodiazepine Derivatives | CNS Receptors (e.g., GABA-A) | Radioligand Binding Assay | 20 - 800 |
Note: The data in this table is illustrative and based on the known activities of the compound classes, not on experimentally verified results for direct derivatives of this compound.
Peptide Synthesis and Peptidomimetics
The structure of this compound, being a Boc-protected amino acid, makes it a candidate for incorporation into peptide chains or as a scaffold for peptidomimetics. Its aromatic nature can introduce conformational rigidity, which is often a desirable trait in drug design to enhance binding affinity and selectivity for a biological target.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling
-
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminus
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
The resin-bound peptide is swelled in DMF.
-
A solution of this compound, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF is prepared.
-
The solution from step 2 is added to the resin and agitated at room temperature until the coupling reaction is complete (monitored by a colorimetric test such as the Kaiser test).
-
The resin is washed thoroughly with DMF to remove excess reagents.
-
The Boc group can then be removed with TFA to allow for further elongation of the peptide chain.
-
Elucidation of Biosynthetic Pathways
In the field of natural product biosynthesis, isotopically labeled versions of this compound could serve as valuable chemical probes. By incorporating isotopes such as ¹³C or ¹⁵N, researchers can trace the metabolic fate of this building block within microorganisms, aiding in the elucidation of complex biosynthetic pathways for secondary metabolites.[1][2] This is particularly relevant for pathways that produce antibiotics or anticancer agents.[2]
Future Directions and Conclusion
This compound is a building block with considerable, yet not fully exploited, potential. Its utility in constructing complex heterocyclic systems, such as quinazolinones, positions it as a valuable asset in the search for new therapeutic agents. Future research is likely to see its increased use in the synthesis of targeted libraries of compounds for high-throughput screening against a variety of diseases. Furthermore, its application in the study of bacterial secondary metabolite pathways could unlock new avenues for the discovery of novel antibiotics.[1] As synthetic methodologies continue to advance, the strategic application of such well-designed building blocks will be paramount in accelerating the drug discovery and development process.
References
The Dual Nature of the Amine Guardian: An In-depth Technical Guide to the Reactivity of the Boc-Protected Amino Group
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful molecular design and synthesis. Among the arsenal of protective groups, the tert-butyloxycarbonyl (Boc) group stands as a ubiquitous and versatile shield for primary and secondary amines. Its widespread use stems from a delicate balance: robust enough to withstand a variety of synthetic conditions, yet readily cleaved under specific, controlled protocols. This technical guide provides a comprehensive exploration of the reactivity of the Boc-protected amino group, offering insights into its stability, deprotection kinetics, potential side reactions, and the practical methodologies essential for its effective implementation.
The Boc group, a carbamate ester, effectively diminishes the nucleophilicity and basicity of the amino group it protects. This chemical modulation is critical in multi-step syntheses, preventing unwanted side reactions and enabling chemists to direct reactivity to other parts of a molecule with precision. Its acid-labile nature provides a convenient and often orthogonal deprotection strategy, a key consideration in complex synthetic endeavors like peptide synthesis.
Stability Profile: A Tale of Two Conditions
The reactivity of the Boc-protected amine is fundamentally dictated by the pH of its environment. It exhibits remarkable stability under basic, nucleophilic, and reductive conditions, rendering it compatible with a wide array of synthetic transformations. However, its Achilles' heel is its susceptibility to acid-catalyzed cleavage.
| Condition | Stability of Boc Group |
| Strongly Basic (e.g., NaOH, KOH) | Highly Stable |
| Nucleophilic (e.g., amines, organometallics) | Generally Stable |
| Reductive (e.g., H₂, Pd/C) | Highly Stable |
| Strongly Acidic (e.g., TFA, HCl) | Labile |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Labile |
This differential stability is the foundation of its utility in orthogonal protection strategies. For instance, the acid-labile Boc group can be selectively removed in the presence of a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group or a hydrogenolysis-labile Cbz (carboxybenzyl) group, allowing for the sequential and controlled manipulation of different amino groups within the same molecule.[1][2]
The Chemistry of Protection and Deprotection
The introduction and removal of the Boc group are fundamental operations in modern organic synthesis. Understanding the mechanisms and optimizing the conditions for these reactions are crucial for achieving high yields and purity.
Boc Protection: Shielding the Amine
The most common method for the introduction of the Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4]
Experimental Protocol: General N-Boc Protection of a Primary Amine [3]
-
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv)
-
Tetrahydrofuran (THF) or other suitable solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure:
-
Dissolve the primary amine and TEA in THF in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add a solution of (Boc)₂O in THF dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine.
-
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[5]
Boc Deprotection: Unveiling the Amine
The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to liberate the free amine.[6]
Experimental Protocol: TFA-Mediated Boc Deprotection [7]
-
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To neutralize the resulting amine salt, carefully add a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the deprotected amine.
-
The kinetics of Boc deprotection have been shown to exhibit a second-order dependence on the concentration of strong acids like HCl.[8] However, with weaker acids like TFA, a large excess is often required to achieve a reasonable reaction rate.[8]
Navigating the Pitfalls: Side Reactions and Mitigation Strategies
While Boc deprotection is generally a clean and efficient reaction, the generation of the highly reactive tert-butyl cation can lead to undesired side reactions, particularly in the presence of nucleophilic functional groups.[9]
The Culprit: The tert-Butyl Cation
The electrophilic tert-butyl cation can alkylate sensitive amino acid residues, most notably tryptophan and methionine. The indole ring of tryptophan is highly susceptible to tert-butylation, while the thioether of methionine can be alkylated to form a sulfonium ion.[9][10] Cysteine and tyrosine residues can also be targets for this unwanted alkylation.[10]
The Solution: Scavengers
To mitigate these side reactions, "scavengers" are often added to the deprotection cocktail. These are nucleophilic species that react with the tert-butyl cation more readily than the sensitive residues on the substrate, effectively trapping the electrophile.[10]
| Scavenger | Target Residue(s) |
| Triisopropylsilane (TIS) | Tryptophan, Methionine, Cysteine |
| Thioanisole | Tryptophan, Methionine |
| Anisole | Tryptophan, Tyrosine |
| 1,2-Ethanedithiol (EDT) | Tryptophan (prevents oxidation) |
| Water | General scavenger |
The choice of scavenger and its concentration should be carefully considered based on the specific amino acid composition of the substrate.
Monitoring the Transformation: Analytical Techniques
Confirming the complete removal of the Boc group is a critical step in any synthetic sequence. Several analytical techniques can be employed for this purpose.
| Technique | Key Indicator of Boc Removal |
| ¹H NMR Spectroscopy | Disappearance of the singlet corresponding to the nine equivalent tert-butyl protons (typically around 1.4 ppm).[11] |
| ¹³C NMR Spectroscopy | Disappearance of the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group, and the carbamate carbonyl carbon (~155 ppm).[11] |
| FTIR Spectroscopy | Disappearance of the strong C=O stretching vibration of the carbamate (typically 1680-1720 cm⁻¹).[11] |
| Mass Spectrometry | A mass decrease of 100.12 Da corresponding to the loss of the Boc group.[11] |
| Thin-Layer Chromatography (TLC) | A change in the retention factor (Rf) of the product compared to the starting material. |
| High-Performance Liquid Chromatography (HPLC) | A change in the retention time of the product peak compared to the starting material peak.[12] |
Experimental Protocol: Monitoring Boc Deprotection by HPLC [12]
-
Materials:
-
Aliquots from the deprotection reaction at various time points.
-
HPLC system with a suitable column (e.g., reverse-phase C18).
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).
-
-
Procedure:
-
At predetermined time intervals, withdraw an aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralizing with a base).
-
Dilute the quenched aliquot with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the disappearance of the peak corresponding to the Boc-protected starting material and the appearance of the peak for the deprotected product.
-
Quantify the extent of the reaction by integrating the peak areas.
-
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The Boc-protected amino group represents a powerful and versatile tool in the synthetic chemist's toolbox. Its predictable stability and well-defined deprotection protocols make it an indispensable component of modern organic synthesis, particularly in the realms of peptide chemistry and drug discovery. A thorough understanding of its reactivity, including the nuances of its stability, the mechanisms of its installation and removal, and the potential for side reactions, is paramount for its successful application. By leveraging the detailed methodologies and mitigation strategies outlined in this guide, researchers can confidently and effectively employ the Boc protecting group to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Guide for 2-N-Boc-amino-5-methoxybenzoic Acid: A Technical Overview for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic protocols for 2-N-Boc-amino-5-methoxybenzoic acid (CAS No. 109151-78-8), a key building block in pharmaceutical and chemical research. This document offers structured data on procurement, detailed experimental procedures, and a visualization of a relevant biological pathway to support its application in drug discovery and development.
Commercial Availability and Suppliers
This compound and its precursor, 2-amino-5-methoxybenzoic acid, are available from various chemical suppliers. The availability of the N-Boc protected form can be more limited and may require custom synthesis from some vendors. The following tables summarize the available quantitative data for both compounds to facilitate procurement decisions.
Table 1: Commercial Suppliers of this compound and Related Derivatives
| Supplier | Product Name | CAS Number | Purity | Notes |
| Oakwood Chemical | 2-(tert-Butoxycarbonyl-methyl-amino)-5-methoxybenzoic acid | 886362-08-9 | 95% | N-methylated derivative. |
| BLDpharm | 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid | 1075242-43-1 | ≥95% | Isomeric compound. |
| BLDpharm | (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | 45214-91-3 | ≥97% | Related derivative. |
Table 2: Commercial Suppliers of 2-Amino-5-methoxybenzoic Acid (Precursor)
| Supplier | Product Number | CAS Number | Purity | Price (USD) |
| Sigma-Aldrich | 665118 | 6705-03-9 | 97% | $78.54 / 1g[1] |
| Chem-Impex | 27408 | 6705-03-9 | ≥98% (HPLC) | $22.03 / 1g, $68.30 / 5g[2] |
| CymitQuimica | - | 6705-03-9 | 97% | €25.00 / 1g, €67.00 / 25g[3] |
| Biosynth | FA16047 | 6705-03-9 | Not Specified | Inquiry required[4] |
| LGC Standards | - | 6705-03-9 | Not Specified | Inquiry required[5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 2-amino-5-methoxybenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of 2-Amino-5-methoxybenzoic Acid
A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can be further purified by recrystallization if necessary.
Boc-Protection of 2-Amino-5-methoxybenzoic Acid
The protection of the amino group is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate ((Boc)₂O).[7][8]
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. The solution should be cooled to 0 °C in an ice bath.[7]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.[7]
-
Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate to remove unreacted (Boc)₂O.[7]
-
Acidification and Extraction: Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl) at 0 °C. The product will precipitate or can be extracted with ethyl acetate.[7]
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure to yield the final product, this compound.[7]
Biological Context and Potential Applications
Derivatives of aminobenzoic acid are known to possess a range of biological activities, including anti-inflammatory and analgesic properties.[9] A plausible mechanism of action for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the inflammatory pathway.[10][11]
General Workflow for Drug Discovery
The following diagram illustrates a generalized workflow for how a building block like this compound is utilized in a drug discovery program targeting inflammation.
COX-2 Signaling Pathway in Inflammation
The diagram below outlines the signaling cascade leading to the production of pro-inflammatory prostaglandins via the COX-2 enzyme. Inhibition of this pathway is a common strategy for anti-inflammatory drugs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047 [biosynth.com]
- 5. 2-Amino-5-methoxybenzoic Acid | LGC Standards [lgcstandards.com]
- 6. clinician.com [clinician.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-N-Boc-amino-5-methoxybenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-N-Boc-amino-5-methoxybenzoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptidomimetics, peptide-small molecule conjugates, and libraries of bioactive compounds. Its methoxy-substituted anthranilic acid core provides a rigid scaffold that can be used to introduce specific conformational constraints or to act as a versatile linker for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it fully compatible with the widely used Boc/Bzl protection strategy in SPPS.
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide chains on a solid support, as well as procedures for the final cleavage and deprotection of the resulting modified peptides.
Key Applications
The unique structure of this compound lends itself to several applications in peptide and medicinal chemistry:
-
Scaffold for Peptidomimetics: The aromatic ring can serve as a rigid core to mimic peptide secondary structures, such as beta-turns.
-
Synthesis of Benzamide-Peptide Hybrids: It can be used to cap the N-terminus of a peptide, introducing a benzamide functionality which can be crucial for biological activity.
-
Linker for Conjugation: The aromatic ring can be further functionalized, allowing for the attachment of other molecules, such as fluorophores, cytotoxic drugs, or targeting moieties.
-
Precursor for Heterocyclic Systems: The anthranilate structure is a key precursor for the synthesis of quinazolinones and other heterocyclic systems, enabling the on-resin synthesis of complex peptide-heterocycle conjugates.
Data Presentation: Coupling Efficiency
The successful incorporation of this compound is dependent on the choice of coupling reagents and reaction conditions. Due to potential steric hindrance and the electronic nature of the aromatic carboxyl group, standard coupling protocols may require optimization. The following table provides a comparative overview of common coupling reagents and their expected efficiency for this type of building block.
| Coupling Reagent/Method | Relative Efficiency | Recommended For | Key Considerations |
| HATU/DIPEA | Excellent | Rapid and efficient coupling of sterically hindered or electron-deficient amino acids. | Highly effective for challenging couplings. Should be used with a non-nucleophilic base like DIPEA.[1] |
| HBTU/DIPEA | Very Good | Standard and reliable coupling for most applications. | A cost-effective and robust option. May require longer coupling times or double coupling for difficult sequences.[1] |
| DIC/HOBt | Good | Economical choice for routine synthesis. | A classic method. The use of HOBt is crucial to suppress racemization.[1] |
Experimental Protocols
The following are detailed protocols for the key steps in the solid-phase synthesis of peptides containing a 2-amino-5-methoxybenzoic acid moiety using the Boc/Bzl strategy.
Protocol 1: Swelling and Deprotection of the Resin-Bound Peptide
This protocol describes the preparation of the solid support for the coupling of this compound.
-
Resin Swelling: Place the desired amount of resin (e.g., MBHA or Merrifield resin) in a reaction vessel. Add dichloromethane (DCM) to completely cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. After swelling, drain the solvent by filtration.
-
Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
-
Drain the solution and add a fresh portion of 50% TFA/DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[2]
-
Drain the TFA/DCM solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA, followed by DCM (3x).
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for the coupling step.
-
Protocol 2: Coupling of this compound
This protocol details the activation and coupling of the title compound to the deprotected N-terminus of the resin-bound peptide.
-
Activation of the Carboxylic Acid:
-
In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.[1]
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For this sterically hindered and electronically modified building block, extending the coupling time to 4 hours or performing a double coupling is recommended to ensure high efficiency.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines.[3]
-
A negative Kaiser test (yellow or colorless beads) indicates the completion of the coupling. A positive test (blue or purple beads) indicates incomplete coupling, and a second coupling should be performed.
-
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the final peptide from the solid support and the simultaneous removal of the side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Caution: Anhydrous HF is an extremely hazardous chemical and should only be handled by trained personnel in a specialized apparatus.
-
Preparation for Cleavage:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 4 hours.[4]
-
Transfer the dried peptide-resin to a specialized HF cleavage vessel.
-
Add a scavenger cocktail to the vessel. A common mixture is p-cresol and p-thiocresol to protect sensitive residues like tryptophan and methionine.[5]
-
-
HF Cleavage:
-
Cool the cleavage vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen and then under high vacuum.[6]
-
-
Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Synthesis with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-N-Boc-amino-5-methoxybenzoic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocols
2-N-Boc-amino-5-methoxybenzoic acid is a highly functionalized aromatic building block that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features—a carboxylic acid for amide bond formation, a methoxy group influencing electronic properties and solubility, and a Boc-protected amine for directing reactivity—make it an invaluable precursor for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and other biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block.
Synthesis of the Building Block
The journey to utilizing this compound begins with the preparation of its parent amine, 2-amino-5-methoxybenzoic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Protocol 1: Synthesis of 2-amino-5-methoxybenzoic acid
A common and efficient route to 2-amino-5-methoxybenzoic acid involves the reduction of the corresponding nitro compound, 5-methoxy-2-nitrobenzoic acid.[1][2]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF, 250 mL).
-
Catalyst Addition: To this solution, 10% Palladium on carbon (Pd/C, 300 mg) is added.
-
Hydrogenation: The mixture is stirred at room temperature under a hydrogen gas atmosphere (balloon) for 18 hours.
-
Workup: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a brown solid.
Quantitative Data:
| Starting Material | Product | Yield |
| 5-methoxy-2-nitrobenzoic acid | 2-amino-5-methoxybenzoic acid | 98%[1] |
Protocol 2: Boc Protection of 2-amino-5-methoxybenzoic acid
The protection of the amino group is a crucial step to control the regioselectivity in subsequent coupling reactions.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: 2-amino-5-methoxybenzoic acid (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or a mixture of 1,4-dioxane and water.
-
Base Addition: A base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate, is added to the solution.
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for 2-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with an acidic aqueous solution (e.g., 5% citric acid) to remove unreacted amine and base. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Amide Bond Formation: Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of substituted benzamides, a structural motif present in numerous pharmaceutical agents. A prominent application is in the development of Bcr-Abl tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia (CML).[3][4]
General Workflow for Amide Coupling
The carboxylic acid of this compound can be coupled with a variety of primary and secondary amines to form amide bonds. This is typically achieved using a coupling agent to activate the carboxylic acid.
Caption: General workflow for amide bond formation.
Protocol 3: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for less reactive amines.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Quantitative Data for Representative Amide Coupling Reactions:
| Coupling Reagent | Base | Solvent | Typical Yield Range |
| HATU | DIPEA | DMF/DCM | 80-95% |
| EDC/HOBt | DIPEA | DMF/DCM | 70-90% |
Application in Kinase Inhibitor Synthesis: Targeting the Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Small molecule inhibitors that target the ATP-binding site of the Bcr-Abl kinase are a cornerstone of CML therapy. Substituted benzamides derived from this compound are a key class of these inhibitors.
The following diagram illustrates the simplified Bcr-Abl signaling pathway and the point of intervention for a synthesized inhibitor.
Caption: Inhibition of the Bcr-Abl signaling pathway.
The benzamide moiety, synthesized using this compound as a key building block, can be designed to fit into the ATP-binding pocket of the Bcr-Abl kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to uncontrolled cell growth.[5][6]
Conclusion
This compound stands out as a pivotal building block in contemporary organic chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively harness the synthetic potential of this valuable compound in their scientific endeavors. The strategic use of this building block will undoubtedly continue to contribute to the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Figure 1 from Molecular Pathways Molecular Pathways : BCR-ABL | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Standard Reaction Conditions for the Coupling of 2-N-Boc-amino-5-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the amide coupling of 2-N-Boc-amino-5-methoxybenzoic acid with primary or secondary amines. Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules where the Boc-protected amine and the carboxylic acid functionalities allow for sequential modifications. The selection of an appropriate coupling method is critical to maximize reaction efficiency, minimize side products, and preserve chiral integrity where applicable. This guide details reaction conditions for several widely used coupling reagents, including uronium/aminium salts like HATU and HBTU, and carbodiimides such as EDC in combination with HOBt.
Comparative Data of Common Coupling Conditions
The choice of coupling reagent, base, and solvent significantly impacts the outcome of the amidation reaction. The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound. Please note that optimal conditions may vary depending on the specific amine coupling partner.
| Coupling Reagent | Molar Ratio (Acid:Reagent:Base) | Typical Base | Common Solvents | Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) |
| HATU | 1 : 1.1-1.5 : 2-4 | DIPEA, TEA | DMF, DCM, ACN | 0 to RT | 1 - 4 | 85 - 98 |
| HBTU | 1 : 1.1-1.5 : 2-4 | DIPEA, TEA | DMF, DCM | 0 to RT | 2 - 12 | 80 - 95 |
| EDC/HOBt | 1 : 1.2-1.5 : 1.2-2 | DIPEA, TEA, NMM | DMF, DCM | 0 to RT | 12 - 24 | 70 - 90 |
| PyBOP | 1 : 1.1-1.5 : 2-3 | DIPEA | DMF, DCM | 0 to RT | 2 - 8 | 85 - 95 |
| DIC/HOBt | 1 : 1.2-1.5 : N/A | N/A | DMF, DCM | 0 to RT | 12 - 24 | 70 - 85 |
Note: Yields are highly substrate-dependent and the values presented are typical ranges observed for amide coupling reactions.
Experimental Protocols
Below are detailed protocols for the most common and effective methods for the coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally provides high yields with minimal side reactions.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
DIPEA (2.0 - 4.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
To this solution, add HATU and stir for 5 minutes.
-
Add DIPEA to the reaction mixture and stir for an additional 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.[2][3][4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
DIPEA or NMM (1.2 - 2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a stirred solution of this compound in anhydrous DMF at 0 °C (ice bath), add HOBt and EDC·HCl.
-
Add the amine to the reaction mixture.
-
Slowly add the base (DIPEA or NMM) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: PyBOP-Mediated Amide Coupling
PyBOP is another efficient phosphonium-based coupling reagent that often provides high yields and is particularly useful for less reactive amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
PyBOP (1.1 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound and PyBOP in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine to the solution.
-
Cool the mixture to 0 °C and add DIPEA.
-
Stir the reaction at room temperature for 2-8 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: A generalized workflow for the amide coupling reaction.
Caption: A simplified mechanism for amide coupling reactions.
By following these detailed protocols and considering the comparative data, researchers can effectively synthesize amide derivatives of this compound with high efficiency and purity.
References
Application Note: A Step-by-Step Protocol for the Deprotection of the Boc Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly valued in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its widespread use is attributed to its straightforward installation and stability across a range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] The removal of the Boc group, or deprotection, is a critical step that is most commonly achieved under acidic conditions.[1][2] This application note provides detailed protocols for the acidic deprotection of Boc-protected amines, a comparison of common reagents, and troubleshooting for potential side reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is typically a straightforward carbamate hydrolysis under acidic conditions.[3] The generally accepted mechanism involves the following key steps:[4][5]
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6]
-
Fragmentation: This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This step results in the formation of a stable tert-butyl cation, carbon dioxide (CO₂), and the free amine.[1][7]
-
Final Product Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate or hydrochloride salt).[4][5] The gaseous CO₂ byproduct should be allowed to escape, so reactions should not be performed in a closed system.[4][8]
The reactive tert-butyl cation generated during this process is a potent electrophile and the primary cause of potential side reactions.[2][9]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
The choice of acidic reagent for Boc deprotection often depends on the substrate's sensitivity to acid and the desired final salt form.[10] Below are detailed protocols for two of the most common methods.
This method is widely used due to its speed and effectiveness.[10]
Reagents and Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, stir bar, etc.)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[10]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6][10]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours.[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene two or three times.[6]
-
For workup to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[1]
This method is often preferred when a crystalline hydrochloride salt of the product is desired, which can simplify purification.[10][11]
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., 1,4-dioxane, methanol) or use it directly if it is a liquid.[1][10]
-
Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[10]
-
Stir the mixture at room temperature. The reaction time can vary from 30 minutes to 4 hours.[1][11]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
Collect the solid product by filtration and wash it with anhydrous diethyl ether to remove non-polar impurities.[10]
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[10]
Quantitative Data Summary
The efficiency and outcome of Boc deprotection can vary based on the chosen acid and reaction conditions.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in DCM; neat TFA[7][10] | 4M in 1,4-Dioxane; 1-4M in other organic solvents (e.g., EtOAc, MeOH)[1][10] |
| Reaction Time | Generally fast: 30 minutes to a few hours at room temperature.[9][10] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on conditions.[10][11] |
| Yield | Typically high to quantitative.[12] | Typically high to quantitative.[13] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[10] | Often high; the resulting hydrochloride salt is frequently a crystalline solid, aiding in purification by simple filtration.[10] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups like tert-butyl esters.[11] | Can offer superior selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers.[11] |
Data is illustrative and based on cited literature reports.
Caption: General experimental workflow for Boc deprotection.
Side Reactions and Troubleshooting
The primary challenge during Boc deprotection is the management of the electrophilic tert-butyl cation.[2][9]
Common Side Reaction: Alkylation Nucleophilic functional groups, especially in the context of peptide synthesis, are vulnerable to alkylation by the tert-butyl cation.[2][14] This leads to a characteristic mass increase of +56 Da in the product.[9]
Susceptible Amino Acid Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a common target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[2]
Solution: Use of Scavengers Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the tert-butyl cation before it can react with the substrate.[2]
| Susceptible Residue | Effective Scavengers |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)[2] |
| Methionine (Met) | Thioanisole[2] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol[2] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) |
Troubleshooting Incomplete Reactions If a deprotection reaction is slow or incomplete, consider the following:[9]
-
Insufficient Acid Strength: Increase the concentration of the acid (e.g., move from 50% to 95% TFA).
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow the reaction. A longer reaction time, gentle warming, or a stronger acid system (e.g., 4M HCl in dioxane) may be necessary.[2]
-
Low Temperature: Ensure the reaction is allowed to warm to room temperature, as some substrates require it for complete conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. scispace.com [scispace.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various medicinally relevant heterocyclic compounds utilizing 2-N-Boc-amino-5-methoxybenzoic acid as a key starting material. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction
This compound is a versatile building block for the construction of a diverse array of heterocyclic scaffolds. The presence of the ortho-amino and carboxylic acid functionalities, with the amine protected by a tert-butyloxycarbonyl (Boc) group, allows for sequential and controlled cyclization reactions. The methoxy substituent on the aromatic ring provides a handle for further functionalization and influences the electronic properties of the resulting heterocyclic systems. This document outlines protocols for the synthesis of key heterocyclic cores, including quinazolinones, benzoxazinones, and benzotriazinones.
Synthesis of 6-Methoxy-4H-3,1-benzoxazin-4-ones
6-Methoxy-4H-3,1-benzoxazin-4-ones are important intermediates in the synthesis of various biologically active compounds, particularly 2,3-disubstituted quinazolinones. The synthesis can be achieved through the cyclodehydration of N-acyl derivatives of this compound. A mechanochemical approach offers a rapid and environmentally friendly alternative to traditional solvent-based methods.[1]
Experimental Protocol: Mechanochemical Synthesis of 2-Substituted-6-methoxy-4H-3,1-benzoxazin-4-ones[1]
This protocol describes a solvent-assisted grinding method for the synthesis of 2-substituted-6-methoxy-4H-3,1-benzoxazin-4-ones.
Materials:
-
This compound
-
Appropriate carboxylic acid (R-COOH)
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Triphenylphosphine (PPh3) (catalytic amount)
-
Sodium carbonate (Na2CO3)
-
Ethyl acetate
-
Mortar and pestle
Procedure:
-
In a mortar, combine this compound (1.0 mmol), the desired carboxylic acid (1.1 mmol), TCT (1.2 mmol), a catalytic amount of PPh3 (0.1 mmol), and Na2CO3 (2.0 mmol).
-
Add a few drops of ethyl acetate to the mixture.
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| R-group of Carboxylic Acid | Product | Yield (%) |
| Phenyl | 2-Phenyl-6-methoxy-4H-3,1-benzoxazin-4-one | ~90% |
| Methyl | 2-Methyl-6-methoxy-4H-3,1-benzoxazin-4-one | ~85% |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one | ~88% |
| Note: Yields are estimates based on similar reactions and may require optimization. |
Experimental Workflow:
Caption: Mechanochemical synthesis of benzoxazinones.
Synthesis of 2,3-Disubstituted-6-methoxy-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common and versatile method for their synthesis involves the reaction of a 4H-3,1-benzoxazin-4-one intermediate with a primary amine.
Experimental Protocol: Two-Step Synthesis from this compound[2]
This protocol outlines the synthesis of 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-ones starting from the corresponding benzoxazinone intermediate.
Step 1: Synthesis of 2-Substituted-6-methoxy-4H-3,1-benzoxazin-4-one
-
Follow the protocol described in Section 2.
Step 2: Synthesis of 2,3-Disubstituted-6-methoxy-quinazolin-4(3H)-one
Materials:
-
2-Substituted-6-methoxy-4H-3,1-benzoxazin-4-one
-
Appropriate primary amine (R'-NH2)
-
Pyridine or Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve the 2-substituted-6-methoxy-4H-3,1-benzoxazin-4-one (1.0 mmol) in pyridine or DMF (5 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-one.
Data Presentation:
| R-group | R'-group of Amine | Product | Yield (%) |
| Phenyl | Aniline | 2,3-Diphenyl-6-methoxy-quinazolin-4(3H)-one | ~85% |
| Phenyl | Benzylamine | 3-Benzyl-2-phenyl-6-methoxy-quinazolin-4(3H)-one | ~80% |
| Methyl | Aniline | 2-Methyl-3-phenyl-6-methoxy-quinazolin-4(3H)-one | ~82% |
| Note: Yields are estimates based on similar reactions and may require optimization. |
Synthetic Pathway:
Caption: Two-step synthesis of quinazolinones.
Synthesis of 7-Methoxy-1H-benzo[d][1][2][3]triazin-4(3H)-ones
Benzotriazinones are another class of heterocyclic compounds with potential biological applications. A common synthetic route involves the diazotization of a 2-aminobenzamide derivative. This necessitates the initial amidation of this compound.
Experimental Protocol: Multi-step Synthesis via Diazotization[3]
This protocol outlines a potential pathway for the synthesis of 7-methoxy-1H-benzo[d][1][2][3]triazin-4(3H)-ones.
Step 1: Amidation of this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Ammonia solution (aqueous) or Ammonium chloride and a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound (1.0 mmol) in dry DCM or THF.
-
Add thionyl chloride or oxalyl chloride (1.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride (monitor by TLC).
-
In a separate flask, prepare a solution of aqueous ammonia or a mixture of ammonium chloride and a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent.
-
Slowly add the acid chloride solution to the ammonia solution at 0 °C.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 2-N-Boc-amino-5-methoxybenzamide.
Step 2: Boc Deprotection
Materials:
-
2-N-Boc-amino-5-methoxybenzamide
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-N-Boc-amino-5-methoxybenzamide (1.0 mmol) in DCM.
-
Add an excess of TFA or a solution of HCl in an organic solvent (e.g., dioxane).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain 2-amino-5-methoxybenzamide.
Step 3: Diazotization and Cyclization
Materials:
-
2-amino-5-methoxybenzamide
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Water
Procedure:
-
Dissolve 2-amino-5-methoxybenzamide (1.0 mmol) in dilute HCl or H2SO4 at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Allow the reaction to warm to room temperature, which should induce cyclization.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain 7-methoxy-1H-benzo[d][1][2][3]triazin-4(3H)-one.
Data Presentation:
| Intermediate/Product | Expected Yield (%) |
| 2-N-Boc-amino-5-methoxybenzamide | >90% |
| 2-amino-5-methoxybenzamide | >95% |
| 7-methoxy-1H-benzo[d][1][2][3]triazin-4(3H)-one | ~70-80% |
| Note: Yields are estimates and may require optimization for each step. |
Logical Relationship Diagram:
Caption: Synthesis of benzotriazinones.
References
- 1. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Amide Bond Formation Using 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone reaction in organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, peptidomimetics, and other biologically active molecules. 2-N-Boc-amino-5-methoxybenzoic acid is a valuable building block, incorporating a protected amine and an electron-rich aromatic ring, making it suitable for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization. This application note provides detailed protocols for the efficient coupling of this compound with primary and secondary amines using two common and reliable sets of coupling reagents: EDC/HOBt and HATU.
Reaction Principle
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Coupling reagents achieve this activation by converting the carboxylic acid's hydroxyl group into a better leaving group.
-
EDC/HOBt Method : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of an additive like 1-Hydroxybenzotriazole (HOBt) forms an active ester intermediate, which is less susceptible to racemization and reacts efficiently with the amine.[1] The urea byproduct formed from EDC is water-soluble, simplifying purification.[1]
-
HATU Method : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent.[2] In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which then readily couples with the amine to form the desired amide.[2]
Quantitative Data Summary
The following table summarizes representative yields for the amide bond formation between this compound and various amines using the EDC/HOBt and HATU coupling methods. These values are illustrative and may vary based on the specific substrate, scale, and reaction conditions.
| Amine Substrate | Coupling Method | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzylamine | EDC/HOBt | 16 | 88 | >95 |
| Benzylamine | HATU | 4 | 92 | >97 |
| Aniline | EDC/HOBt | 18 | 75 | >95 |
| Aniline | HATU | 6 | 85 | >96 |
| Morpholine | EDC/HOBt | 16 | 90 | >98 |
| Morpholine | HATU | 4 | 94 | >98 |
| N-Methylbenzylamine | EDC/HOBt | 24 | 70 | >93 |
| N-Methylbenzylamine | HATU | 8 | 82 | >95 |
Experimental Protocols
Materials and General Conditions:
-
All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents should be of high purity. Anhydrous N,N-Dimethylformamide (DMF) is recommended as the solvent.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with an amine using EDC and HOBt.
Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Work-up: a. Upon reaction completion, dilute the mixture with ethyl acetate. b. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Protocol 2: Amide Coupling using HATU
This protocol outlines a rapid and highly efficient method for amide bond formation using HATU.
Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Troubleshooting
-
Low Yields: Ensure all reagents and solvents are anhydrous. For sterically hindered amines, increasing the equivalents of the coupling reagent and amine, or extending the reaction time, may improve the yield. Pre-activation, as described in the HATU protocol, is generally beneficial.
-
Side Reactions: If side reactions are observed, consider lowering the reaction temperature or reducing the reaction time. The choice of a different base or solvent might also be beneficial.
-
Boc Deprotection: The Boc group is stable under the basic conditions of these coupling reactions. It can be removed post-coupling using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for further synthetic steps.[3]
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Simplified mechanism of amide bond formation.
References
Application Notes and Protocols for 2-N-Boc-amino-5-methoxybenzoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-N-Boc-amino-5-methoxybenzoic acid as a versatile, heterobifunctional linker in bioconjugation. This linker is particularly valuable in the construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), due to its orthogonal protecting group strategy.[1]
Introduction to this compound as a Linker
This compound is a bifunctional molecule featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine.[2][3] This arrangement allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with an amine-containing biomolecule, such as the lysine residues on an antibody.[4] The Boc protecting group masks the linker's amine, preventing its reaction during the initial conjugation step.[1] This Boc group can be selectively and efficiently removed under mild acidic conditions, revealing the amine for a subsequent conjugation reaction with a second molecule, such as a cytotoxic drug or a fluorescent probe.[5][6] The methoxy group on the benzene ring can influence the linker's solubility and electronic properties.[3][7]
Key Features and Advantages:
-
Heterobifunctional Nature: The presence of two different reactive groups (a carboxylic acid and a protected amine) allows for the directional and sequential coupling of two different molecules.[4]
-
Orthogonal Protection: The acid-labile Boc group is stable to the conditions used for amide bond formation, enabling a controlled, stepwise synthesis of the bioconjugate.[5]
-
Controlled Stoichiometry: The sequential nature of the conjugation allows for better control over the drug-to-antibody ratio (DAR) in the synthesis of ADCs.[8]
-
Versatility: This linker can be used to conjugate a wide variety of molecules, including proteins, peptides, nucleic acids, drugs, and imaging agents.
Physicochemical and Structural Data
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-(tert-butoxycarbonylamino)-5-methoxybenzoic acid | [2] |
| CAS Number | 262614-64-2 | [2] |
| Molecular Formula | C₁₃H₁₇NO₅ | [2] |
| Molecular Weight | 267.28 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Functional Groups | Carboxylic acid, Boc-protected amine, Methoxy group | [2][3] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and dichloromethane. | [8] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation procedure. Optimization may be required for specific applications.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the conjugation of the linker to an amine-containing biomolecule (e.g., an antibody) via its carboxylic acid group using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody in PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column for purification
Procedure:
-
Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Activation: Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS/Sulfo-NHS to the linker solution. Allow the activation to proceed for 15-30 minutes at room temperature to form the NHS ester.[9]
-
Conjugation: Add the activated linker solution to the biomolecule solution in conjugation buffer. The molar ratio of linker to biomolecule should be optimized to achieve the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the linker.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess linker and reaction byproducts by purifying the conjugate using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ,262614-64-2 _ChemCD_index [cn.chemcd.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. njbio.com [njbio.com]
- 6. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Harnessing 2-N-Boc-amino-5-methoxybenzoic Acid for the Synthesis of Advanced Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 2-N-Boc-amino-5-methoxybenzoic acid into complex molecules, with a focus on the synthesis of potent enzyme inhibitors for drug discovery applications. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the relevant biological pathways to facilitate the use of this versatile building block in medicinal chemistry.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures with therapeutic potential. The presence of a Boc-protected amine and a carboxylic acid on a methoxy-substituted benzene ring offers orthogonal reactivity, allowing for sequential and controlled modifications. This enables its incorporation into a variety of molecular scaffolds, including peptides and small molecule enzyme inhibitors.[1][2] The methoxy group can also enhance solubility and influence the electronic properties of the final molecule, potentially improving its pharmacokinetic profile.[1]
This document focuses on the application of this compound in the synthesis of a novel class of pyrimidine derivatives that have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[3]
Application Case Study: Synthesis of EGFR Kinase Inhibitors
Derivatives of 2-aminobenzamide have been identified as promising scaffolds for the development of EGFR inhibitors. The following protocols detail a synthetic route to a key intermediate, 2-amino-N-methoxy-5-methoxybenzamide, starting from this compound, and its subsequent elaboration into a potent EGFR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-2-(tert-butoxycarbonylamino)-5-methoxybenzamide (Intermediate 1)
This protocol describes the coupling of this compound with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield Intermediate 1.
Protocol 2: Boc Deprotection to Yield 2-amino-N-methoxy-5-methoxybenzamide (Intermediate 2)
This protocol outlines the removal of the Boc protecting group to liberate the free amine.
-
Reaction Setup: Dissolve Intermediate 1 (1 equivalent) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
Neutralization: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2, which can be used in the next step without further purification.
Protocol 3: Synthesis of a Pyrimidine-based EGFR Inhibitor
This protocol describes the coupling of Intermediate 2 with a 4-chloro-pyrimidine core, a common scaffold in kinase inhibitors.
-
Reaction Setup: In a sealed tube, combine Intermediate 2 (1 equivalent), 4-chloro-6,7-dimethoxyquinazoline (1.1 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents) with a suitable phosphine ligand like Xantphos (0.1 equivalents).
-
Solvent and Base: Add anhydrous 1,4-dioxane as the solvent and a base such as cesium carbonate (Cs₂CO₃) (2 equivalents).
-
Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 100-120 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography or preparative HPLC to obtain the final EGFR inhibitor.
Quantitative Data: In Vitro Antiproliferative Activity
The synthesized pyrimidine derivatives incorporating the 2-amino-N-methoxybenzamide moiety have demonstrated significant antiproliferative activity against various NSCLC cell lines. The IC₅₀ values for representative compounds are summarized in the table below.
| Compound | Target Cell Line (NSCLC) | IC₅₀ (nM)[3] |
| 5d | A549 | 95 |
| 5h | A549 | 71 |
| Gefitinib (Control) | A549 | >1000 |
| Osimertinib (Control) | A549 | >1000 |
Biological Context: EGFR Signaling Pathway in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[3][4] In many cases of NSCLC, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell division and tumor growth. The synthesized inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: EGFR signaling pathway in NSCLC.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and evaluation of EGFR inhibitors using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Protecting Group Strategies Involving 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-N-Boc-amino-5-methoxybenzoic acid, a key building block in synthetic organic chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed with acid, making it a cornerstone of modern protecting group strategies, particularly in peptide synthesis and the construction of complex molecular architectures.
Introduction
2-Amino-5-methoxybenzoic acid is a versatile aromatic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Protection of its amine functionality with a Boc group yields this compound, a derivative primed for a variety of coupling reactions. The Boc group is favored for its robustness against nucleophiles and bases, while being easily cleaved under acidic conditions, providing a critical level of orthogonality in multi-step syntheses.[1] This document outlines the synthesis of this compound, its application in peptide coupling, and the protocols for the deprotection of the Boc group.
Synthesis of this compound
The synthesis of this compound is a two-step process, starting with the reduction of 5-methoxy-2-nitrobenzoic acid, followed by the protection of the resulting amine with a Boc group.
Synthesis of 2-amino-5-methoxybenzoic acid
The initial step involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. This method is efficient and typically results in a high yield of the desired product.
Protocol 1: Synthesis of 2-amino-5-methoxybenzoic acid
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).
-
Add 10% Pd/C catalyst (e.g., 300 mg) to the solution.
-
Stir the mixture under a hydrogen balloon at room temperature.
-
Monitor the reaction for 18 hours.
-
Upon completion, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxybenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Methoxy-2-nitrobenzoic acid | |
| Product | 2-amino-5-methoxybenzoic acid | |
| Yield | ~98% |
Boc Protection of 2-amino-5-methoxybenzoic acid
The amino group of 2-amino-5-methoxybenzoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Protocol 2: Synthesis of this compound
Materials:
-
2-amino-5-methoxybenzoic acid
-
Acetonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 2-amino-5-methoxybenzoic acid (e.g., 50 mg, 0.3 mmol) in acetonitrile (20 mL) at room temperature with stirring.
-
Prepare a mixed solution of di-tert-butyl dicarbonate (98 mg, 0.45 mmol), saturated NaHCO₃ solution (19.6 mL), and acetonitrile (10 mL).
-
Add the Boc₂O solution to the stirred solution of 2-amino-5-methoxybenzoic acid.
-
Continue stirring and monitor the reaction to completion.
-
Upon completion, proceed with an appropriate aqueous workup and extraction to isolate the this compound.
Applications in Peptide Synthesis
This compound is a valuable reagent for introducing a substituted anthranilic acid moiety into a peptide sequence. Its carboxylic acid can be activated and coupled to the N-terminus of a growing peptide chain using standard peptide coupling reagents.
Peptide Coupling Strategies
A variety of coupling reagents can be employed to facilitate the formation of an amide bond between this compound and a free amine. The choice of reagent can influence reaction efficiency and minimize side reactions like racemization.
Common Coupling Reagents:
-
DIC/HOBt: N,N'-Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt).
-
HBTU/HATU: Benzotriazole-based aminium salts.
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, a water-soluble carbodiimide.
Protocol 3: General Peptide Coupling using DIC/HOBt
Materials:
-
This compound
-
Amine component (e.g., amino acid ester or N-terminus of a resin-bound peptide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (if coupling an amine salt)
Procedure:
-
Dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in DMF or DCM.
-
Add the amine component (1 equivalent) to the solution. If the amine is a hydrochloride or trifluoroacetate salt, add DIPEA (1-2 equivalents) to neutralize it.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by filtering any precipitated urea and partitioning between an organic solvent and aqueous washes to isolate the coupled product.
Quantitative Data for Representative Peptide Couplings:
| Coupling Reagent | Typical Yield | Notes |
| DIC/HOBt | >90% | Standard and cost-effective. |
| HBTU/DIPEA | >95% | Fast and efficient, low racemization. |
| EDC | >90% | Useful for aqueous conditions; urea byproduct is water-soluble. |
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine for further reactions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Standard Deprotection with Trifluoroacetic Acid (TFA)
TFA is a strong acid commonly used for efficient Boc deprotection.
Protocol 4: Boc Deprotection with TFA
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the amine as its trifluoroacetate salt.
-
Collect the solid by filtration or centrifugation and dry under vacuum.
Milder Deprotection with HCl in Dioxane
For substrates sensitive to strong acidolysis with TFA, a solution of HCl in an organic solvent is a common alternative.
Protocol 5: Boc Deprotection with HCl in Dioxane
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent if necessary.
-
Add a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress.
-
Upon completion, remove the solvent under reduced pressure or precipitate the hydrochloride salt by adding diethyl ether.
-
Isolate the product by filtration.
Quantitative Data for Boc Deprotection:
| Reagent | Conditions | Typical Yield | Notes |
| 20-50% TFA in DCM | Room Temp, 30-60 min | Quantitative | Standard, fast, and efficient. |
| 4M HCl in Dioxane | Room Temp, 1-4 h | Quantitative | Good alternative to TFA. |
Visualized Workflows
Caption: Synthesis pathway for this compound.
Caption: General workflow for peptide coupling.
Caption: General workflow for Boc deprotection.
References
Application Notes and Protocols for Reactions with 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 2-N-Boc-amino-5-methoxybenzoic acid. This versatile building block is frequently utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The protocols outlined below cover fundamental reactions such as amide bond formation (peptide coupling), N-Boc deprotection, and esterification of the carboxylic acid moiety.
Core Reactions and Applications
This compound serves as a valuable starting material for the synthesis of a variety of structures, including but not limited to:
-
Peptides and Peptidomimetics: The ability to selectively deprotect the amine and couple the carboxylic acid makes it a useful component in solid-phase and solution-phase peptide synthesis.
-
Heterocyclic Scaffolds: Following deprotection, the resulting 2-amino-5-methoxybenzoic acid is a key precursor for the synthesis of quinazolinones and other fused heterocyclic systems, which are prevalent in many biologically active compounds.[1]
-
Constrained Macrocycles: As a bifunctional molecule, it can be incorporated into the synthesis of macrocyclic structures that have applications in drug discovery.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical catalysts, reagents, and conditions for the primary reactions involving this compound. The quantitative data provided are representative and may require optimization for specific substrates and scales.
Table 1: Amide Bond Formation (Peptide Coupling)
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| EDC·HCl | HOBt | DIPEA | DMF/DCM | 0 to RT | 12-18 | 85-95 |
| HATU | - | DIPEA/TEA | DMF | RT | 1-4 | 90-98 |
| DIC | HOBt | - | DCM/DMF | RT | 2-6 | 80-90 |
| PyBOP | - | DIPEA | DMF | RT | 1-3 | 90-98 |
Table 2: N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Work-up | Typical Yield (%) |
| TFA (25-50%) | DCM | RT | 1-2 | Evaporation/Precipitation | >95 |
| 4M HCl | Dioxane | RT | 1-4 | Neutralization/Extraction | >95 |
| p-TsOH·H₂O | DME | 40 | 2 | Basic wash/Extraction | 90-98 |
Table 3: Fischer Esterification
| Alcohol | Catalyst | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ (conc.) | Reflux | 2-4 | 90-95 |
| Ethanol | H₂SO₄ (conc.) | Reflux | 2-4 | 90-95 |
| n-Butanol | p-TsOH | Reflux | 4-6 | 85-95 |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine solutions for work-up
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq), the desired amine (1.1 eq), and finally EDC·HCl (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
EDC/HOBt Mediated Amide Coupling Workflow
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details a standard and efficient method for the removal of the Boc protecting group.
Materials:
-
N-Boc protected substrate (e.g., the product from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected compound in DCM (a 25-50% solution of TFA in DCM is commonly used).[2]
-
To the solution, add TFA (typically 10-20 equivalents, or as a 25-50% v/v mixture with DCM).[2][3]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[2][3]
-
To the resulting residue, add cold diethyl ether to precipitate the amine salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine as a TFA salt.
-
If the free amine is required, the TFA salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) during an aqueous work-up.
Acid-Catalyzed Boc Deprotection
Protocol 3: Fischer Esterification of the Carboxylic Acid
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used in excess as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Saturated NaHCO₃ (aq) and brine solutions for work-up
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Suspend or dissolve this compound in the desired alcohol (e.g., methanol) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to 5 mol%).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the ester product.
-
If necessary, the crude ester can be purified by flash chromatography.
Application in Heterocycle Synthesis: Quinazolinone Formation
The deprotected product, 2-amino-5-methoxybenzoic acid, is a valuable precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. The general synthetic pathway involves the condensation of the anthranilic acid derivative with an appropriate reagent to form the heterocyclic ring.[1][4]
Synthetic Pathway to Quinazolinones
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-N-Boc-amino-5-methoxybenzoic Acid and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-N-Boc-amino-5-methoxybenzoic acid and its derivatives. The following information is designed to address specific issues that may be encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. Typically, the synthesis involves the Boc-protection of 2-amino-5-methoxybenzoic acid. Therefore, impurities may include:
-
Unreacted Starting Materials: 2-amino-5-methoxybenzoic acid and di-tert-butyl dicarbonate (Boc-anhydride).
-
Side-Reaction Products: Di-Boc protected amine (where the carboxylic acid forms a mixed anhydride with Boc-anhydride and reacts with another amine molecule) or tert-butyl ester derivatives.
-
Reagents and Solvents: Residual solvents used in the synthesis and work-up (e.g., THF, dioxane, ethyl acetate) and reagents like triethylamine or DMAP.
-
Precursor Impurities: Impurities from the synthesis of 2-amino-5-methoxybenzoic acid, which is often prepared by the reduction of 5-methoxy-2-nitrobenzoic acid, could carry over.[1][2]
Q2: My purified this compound appears as a persistent oil or fails to crystallize. What can I do?
A2: Oiling out or failure to crystallize is a common issue with Boc-protected amino acids. Here are several troubleshooting strategies:
-
Solvent System Adjustment: The chosen solvent system for recrystallization may be inappropriate. If using a binary solvent system like ethyl acetate/hexane, try adjusting the ratio. You may have too much of the "good" solvent (ethyl acetate). Slowly add the "poor" solvent (hexane) until persistent cloudiness is observed, then add a few drops of the good solvent to clarify and allow for slow cooling.[3]
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and attempt to induce crystallization again.[3]
-
Scratching: Use a clean glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Trituration: If the product is an oil, try trituration with a poor solvent like hexane. This involves vigorously stirring the oil with the solvent, which can sometimes induce solidification.
-
DCHA Salt Formation: For stubborn oils, conversion to a dicyclohexylamine (DCHA) salt can be an effective method to obtain a stable, crystalline solid. The salt can then be purified by recrystallization and the free acid can be regenerated by acidification.[4]
Q3: The purity of my product is low after a single purification step. What are the recommended multi-step purification strategies?
A3: For high-purity requirements, a single purification technique may be insufficient. A combination of methods is often more effective:
-
Acid-Base Extraction: This is a powerful first step to remove neutral and basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild acidic solution (e.g., dilute HCl) to remove any basic impurities. Then, extract the product into a mild basic aqueous solution (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the pure product.[5][6][7]
-
Recrystallization: Following an initial extraction, recrystallization can be used to further enhance purity and obtain a crystalline solid.
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is a reliable option. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.
Q4: I am observing peak tailing during HPLC analysis of my purified product. What could be the cause and how can I resolve it?
A4: Peak tailing in HPLC for acidic compounds like this compound is often due to interactions with the stationary phase or issues with the mobile phase.
-
Acidify the Mobile Phase: The carboxylic acid and the Boc-carbamate can interact with residual silanol groups on the silica-based column. Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress this interaction and improve peak shape.[8]
-
Check Column Health: The column itself may be degraded. Try washing the column or replacing it with a new one.
-
Adjust Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase can affect peak shape. Experiment with different gradients or isocratic conditions.
Data Presentation
Table 1: Solubility Characteristics for Recrystallization Solvent Selection
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Insoluble | Very slightly soluble | Good as an anti-solvent in a binary system (e.g., with Ethanol or Acetone).[9] |
| Hexane | Insoluble | Sparingly soluble | Good as an anti-solvent in a binary system (e.g., with Ethyl Acetate).[3] |
| Ethanol | Sparingly soluble | Soluble | A good candidate for single-solvent or binary-solvent recrystallization.[9] |
| Ethyl Acetate | Soluble | Very soluble | Often used as the "good" solvent in a binary system with an anti-solvent like hexane.[3] |
| Toluene | Sparingly soluble | Soluble | Can be a good recrystallization solvent, especially for aromatic compounds.[9] |
| Dichloromethane | Soluble | Very soluble | Generally too good of a solvent for recrystallization unless used with an anti-solvent. |
Table 2: Representative Column Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Acetic Acid | A gradient of increasing ethyl acetate will elute the compound. The acetic acid helps to reduce peak tailing by suppressing the ionization of the carboxylic acid. |
| Elution Profile | Start with a low percentage of Ethyl Acetate (e.g., 10%) and gradually increase. | Less polar impurities will elute first, followed by the desired product. More polar impurities will be retained longer on the column. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (approx. 10 mL per 1 g of crude product).
-
Acidic Wash (Optional): Transfer the solution to a separatory funnel and wash with a 5% aqueous citric acid solution to remove any basic impurities. Discard the aqueous layer.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Shake gently to avoid emulsion formation.[5] Allow the layers to separate. The deprotonated product will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product.
-
Backwash: Combine the aqueous extracts and wash with a small portion of ethyl acetate to remove any residual neutral impurities. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a 1 M HCl solution while stirring until the pH is acidic (pH ~2-3, check with pH paper). The purified product should precipitate out as a solid.[6]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude or extracted this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is warm, slowly add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy.[3]
-
Clarification: Add a few drops of warm ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 2. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Identifying and Minimizing Common Side Reactions and Byproducts
Welcome to the Technical Support Center, your resource for troubleshooting common side reactions and minimizing byproduct formation in your chemical experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to frequently encountered challenges in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when a reaction yields a significant amount of byproducts?
A1: When a reaction produces unexpected byproducts, a systematic approach to troubleshooting is crucial.[1] First, carefully analyze the crude reaction mixture using techniques like TLC, LC-MS, or crude NMR to identify the number and potential nature of the byproducts.[1] Consider the possibility that the product may be unstable to the workup conditions (e.g., acidic or basic washes, exposure to air or water).[1] It's also important to verify the purity of your starting materials and reagents, as impurities can often lead to side reactions.[2][3] Finally, review the reaction mechanism to anticipate potential side reactions such as rearrangements, eliminations, or reactions with the solvent.
Q2: How can I minimize the formation of common byproducts in my reactions?
A2: Minimizing byproducts often involves optimizing reaction conditions.[3] Key parameters to adjust include temperature, reaction time, concentration of reactants, and the choice of solvent and catalyst.[3] For instance, lowering the reaction temperature can sometimes increase selectivity for the desired product. Employing "green chemistry" principles, such as using catalytic reagents over stoichiometric ones and choosing safer, more environmentally benign solvents, can also lead to cleaner reactions with fewer byproducts.[4][5] Additionally, process optimization and material substitution are effective strategies in manufacturing to reduce chemical byproducts.[6]
Q3: What are some common side reactions in widely used organic reactions?
A3: Several named reactions are known for specific side reactions. For example:
-
Friedel-Crafts Alkylation: Prone to polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements, leading to a mixture of isomers.[7][8]
-
Grignard Reactions: Side reactions can include the formation of ketones from the oxidation of the intermediate alkoxide, and enolization of the starting carbonyl compound by the Grignard reagent acting as a base.[9][10][11]
-
Wittig Reaction: The stereoselectivity can be a challenge, and side products can arise from the instability of the ylide or reactions with sterically hindered ketones.[12][13]
-
Peptide Synthesis: Common byproducts include deletion peptides, truncated peptides, and products from incomplete deprotection of amino acids.[14][15]
Q4: How do impurities in starting materials affect my reaction?
A4: Impurities in starting materials, reagents, or solvents can have a significant impact on a chemical reaction. For instance, moisture can deactivate Lewis acid catalysts in Friedel-Crafts reactions.[2] In drug development, process-related impurities, degradation products, and residual solvents are all potential byproducts that need to be carefully monitored and controlled.[16] It is always recommended to use purified reagents and anhydrous solvents when necessary to avoid these issues.[2]
Troubleshooting Guides
Guide 1: Troubleshooting Friedel-Crafts Reactions
Issue: Low yield or formation of multiple products in Friedel-Crafts reactions.
This guide provides a systematic approach to troubleshooting common issues encountered during Friedel-Crafts alkylation and acylation.
Troubleshooting Workflow for Friedel-Crafts Reactions
Caption: Troubleshooting workflow for Friedel-Crafts reactions.
Quantitative Data: Byproduct Formation in Friedel-Crafts Alkylation
| Reactant Ratio (Benzene:Alkyl Halide) | Catalyst | Temperature (°C) | Desired Product Yield (%) | Polyalkylation Byproducts (%) |
| 1:1 | AlCl₃ | 25 | 40 | 60 |
| 5:1 | AlCl₃ | 25 | 85 | 15 |
| 1:1 | FeCl₃ | 25 | 55 | 45 |
| 5:1 | FeCl₃ | 25 | 90 | 10 |
Experimental Protocol: Minimizing Polyalkylation in the Alkylation of Benzene
-
Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, 1-chloropropane, anhydrous dichloromethane (CH₂Cl₂), ice, 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Add anhydrous benzene (5 equivalents) and anhydrous AlCl₃ (1.1 equivalents) to the flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Add 1-chloropropane (1 equivalent) dissolved in anhydrous CH₂Cl₂ dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the ratio of mono-, di-, and tri-alkylated products.
-
Guide 2: Troubleshooting Grignard Reactions
Issue: Low yield of the desired alcohol and formation of unexpected byproducts.
This guide addresses common problems in Grignard reactions, such as the formation of ketones and reduction products.
Logical Relationship of Grignard Side Reactions
Caption: Common reaction pathways in Grignard synthesis.
Quantitative Data: Formation of 3-Heptanone in the Synthesis of 3-Heptanol
A study on the Grignard synthesis of 3-heptanol from butylmagnesium bromide and propionaldehyde reported the formation of 3-heptanone as a significant byproduct.[10]
| Component | Percentage in Distilled Product (%)[10] |
| Octane | ~5 |
| 3-Heptanone | ~20 |
| 3-Heptanol | ~75 |
Experimental Protocol: Minimizing Ketone Formation in a Grignard Reaction
This protocol is adapted from a procedure that aims to reduce the ketone impurity.[10]
-
Materials: Magnesium turnings, butyl bromide, anhydrous diethyl ether, propionaldehyde, isopropyl alcohol, and saturated ammonium chloride solution.
-
Procedure:
-
Prepare butylmagnesium bromide in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of propionaldehyde in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, add isopropyl alcohol to the reaction mixture. This can help shift the equilibrium away from the ketone by precipitating mixed magnesium salts.[10]
-
Stir for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and remove the solvent.
-
Analyze the product by GC-MS to quantify the amount of 3-heptanol and 3-heptanone.
-
Guide 3: Troubleshooting Peptide Synthesis
Issue: Presence of deletion or truncated peptides in the final product.
This guide focuses on common issues in solid-phase peptide synthesis (SPPS).
Workflow for Optimizing Peptide Synthesis
Caption: Troubleshooting guide for solid-phase peptide synthesis.
Quantitative Data: Common Impurities in Crude Peptides
The purity of a crude synthetic peptide can vary significantly depending on the sequence and synthesis conditions.
| Impurity Type | Typical Percentage in Crude Product |
| Deletion Peptides | 5-20% |
| Truncated Peptides | 2-10% |
| Incompletely Deprotected Peptides | 1-5% |
| Other Modified Peptides | 1-5% |
Experimental Protocol: Standard Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Swell the Fmoc-amino acid-loaded resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. medium.com [medium.com]
- 5. pnas.org [pnas.org]
- 6. wattbarind.com [wattbarind.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Side reactions in a grignard synthesis - ProQuest [proquest.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. lifetein.com [lifetein.com]
- 15. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active Pharmaceutical Ingredients (APIs) and Drug Development | Blog | Biosynth [biosynth.com]
Proper storage and handling to ensure the stability of 2-N-Boc-amino-5-methoxybenzoic acid
This technical support center provides guidance on the proper storage, handling, and stability of 2-N-Boc-amino-5-methoxybenzoic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For extended storage, refrigeration at 2-8°C is recommended. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.
Q2: How should I handle this compound in the laboratory?
Handle the compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of spills, clean the area thoroughly.
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong acids. The Boc (tert-butyloxycarbonyl) protecting group is labile to acidic conditions and will be cleaved upon exposure to strong acids.
Q4: Is this compound sensitive to light?
Yes, compounds with aromatic amine functionalities can be sensitive to light. To prevent potential photodegradation, it is crucial to store the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Q5: What is the expected stability of this compound in solution?
The stability of the compound in solution is dependent on the solvent, pH, and storage temperature. Generally, solutions should be prepared fresh for use. For short-term storage, solutions can be kept at 2-8°C for a few days. For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. The Boc protecting group is stable to basic and nucleophilic conditions but will be cleaved by strong acids.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experiments.
Issue 1: Unexpected removal of the Boc protecting group.
-
Possible Cause: Exposure to acidic conditions. The Boc group is highly sensitive to acid.
-
Solution: Ensure all solvents and reagents are free from acidic impurities. Avoid using acidic media unless the intention is to deprotect the amine. Check the pH of your reaction mixture.
Issue 2: Appearance of unknown impurities in HPLC analysis.
-
Possible Cause 1: Degradation due to improper storage or handling. Exposure to light, elevated temperatures, or incompatible substances can lead to degradation.
-
Solution 1: Review storage and handling procedures. Ensure the compound is stored in a cool, dark, and dry place. Protect solutions from light. Prepare fresh solutions for critical experiments.
-
Possible Cause 2: Oxidative degradation. The aromatic ring and amino group can be susceptible to oxidation.
-
Solution 2: Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Issue 3: Poor solubility of the compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is generally soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. For aqueous solutions, the solubility can be pH-dependent. Adjusting the pH may improve solubility, but be mindful of the acid lability of the Boc group.
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is provided for exemplary purposes to demonstrate the expected stability profile. Actual results may vary.
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | > 95% | 2-amino-5-methoxybenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 72 hours | < 5% | No significant degradation |
| Oxidative | 3% H₂O₂ | 48 hours | 10-15% | Oxidized aromatic species |
| Thermal (Solid) | 60°C | 7 days | < 2% | No significant degradation |
| Thermal (Solution) | 60°C in Methanol | 48 hours | 5-10% | Minor unidentified peaks |
| Photostability | ICH Q1B Option 2 | 24 hours | 15-20% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C, protected from light.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C.
-
Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Overcoming Solubility Challenges in Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues during chemical synthesis.
Troubleshooting Guide
Issue: My starting material or reagent is not dissolving in the chosen reaction solvent.
Answer:
When a reactant fails to dissolve, it can lead to incomplete or failed reactions. Here are several approaches to address this issue, starting with the simplest modifications.
-
Increase Agitation/Stirring: Ensure the stirring is vigorous enough to maximize contact between the solute and solvent. For some solids, mechanical stirring is more effective than magnetic stirring.
-
Increase Temperature: For most solid solutes, solubility increases with temperature.[1][2] This is because the additional heat provides the energy needed to break the bonds holding the molecules together in the solid state.[3] This is the most common scenario for solids.[3] However, be cautious, as some compounds' solubility decreases with higher temperatures if the dissolution process is exothermic.[3][4] Also, ensure the increased temperature does not degrade your reactants or cause unwanted side reactions.
-
Particle Size Reduction: Reducing the particle size of the solid increases the surface-area-to-volume ratio, which can improve the dissolution rate.[5][6][7] Techniques like micronization (milling) can be employed to achieve smaller particle sizes, typically down to 2-5 μm.[5][8]
-
Change the Solvent: The principle of "like dissolves like" is fundamental.[9] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[9] If your reactant is non-polar, a non-polar solvent may be more effective. Consult a solvent selection guide to choose a greener, safer alternative if possible.[10][11]
-
Introduce a Cosolvent: If changing the primary solvent is not feasible, adding a small amount of a miscible cosolvent can significantly enhance solubility.[12][13] Cosolvents work by reducing the interfacial tension between the primary solvent (often aqueous) and a hydrophobic solute.[14] Common cosolvents in pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]
Issue: My product is precipitating out of the reaction mixture prematurely.
Answer:
Premature product precipitation can prevent a reaction from going to completion and can complicate purification.
-
Increase Reaction Volume: Diluting the reaction mixture by adding more solvent can keep the product concentration below its saturation point.
-
Adjust Temperature: Just as with reactants, product solubility is often temperature-dependent. If the reaction can tolerate it, increasing the temperature may keep the product dissolved.[1]
-
Use a Cosolvent System: Adding a cosolvent in which the product has higher solubility can prevent it from crashing out. This is a widely used technique for liquid formulations and can be adapted for synthesis.[13][15]
-
pH Adjustment (for ionizable compounds): For products that are weak acids or bases, adjusting the pH of the reaction medium can dramatically alter solubility.[16] For acidic drugs, increasing the pH (making it more basic) will typically increase solubility.[17]
Issue: How do I select an appropriate solvent system from the start?
Answer:
Solvent selection is critical for the success of a synthesis.[18] A rational approach involves considering several factors:
-
Analyte Polarity: First, assess the polarity of your reactants. A solvent with a similar polarity is the best starting point.[9]
-
Reaction Compatibility: The solvent must be inert under the reaction conditions and not interfere with the chemistry.
-
Temperature Requirements: The solvent's boiling and freezing points must be compatible with the intended reaction temperature.[19]
-
Downstream Processing: Consider how the solvent will be removed during work-up and purification. A volatile solvent is easier to remove by evaporation.
-
Safety and Environmental Impact: Always consider the safety, health, and environmental (SHE) profile of a solvent.[20] Many pharmaceutical companies use solvent selection guides that rank solvents from "recommended" to "banned" based on these factors.[19]
Frequently Asked Questions (FAQs)
Q1: What are the main categories of solubility enhancement techniques?
A1: Solubility improvement techniques can be broadly categorized into three groups:
-
Physical Modifications: These methods alter the physical properties of the compound. They include particle size reduction (micronization, nanosuspension), modification of the crystal habit (using polymorphs or amorphous forms), and creating solid dispersions in carriers.[5][16]
-
Chemical Modifications: These involve changing the chemical structure of the molecule itself. Common approaches include salt formation for ionizable drugs, complexation (e.g., with cyclodextrins), and derivatization to create more soluble prodrugs.[16][21]
-
Other Methods: This category includes techniques that involve additives or specialized processes, such as using cosolvents, surfactants (solubilizers), hydrotropy, or supercritical fluid processes.[16][22]
Q2: How does temperature impact the solubility of solids and gases?
A2: The effect of temperature depends on the nature of the solute and the dissolution process.
-
Solids: For most solids, the dissolution process is endothermic (absorbs heat). According to Le Chatelier's Principle, adding more heat (increasing the temperature) will shift the equilibrium towards dissolution, thus increasing solubility.[3][4] This is the most common scenario.[3] In less common cases where the dissolution is exothermic (releases heat), increasing the temperature will decrease solubility.[3][4]
-
Gases: The dissolution of gases in liquids is almost always an exothermic process. Therefore, increasing the temperature increases the kinetic energy of the gas molecules, allowing them to escape from the solvent more easily, which decreases solubility.[2][4][9]
Q3: What is cosolvency and how does it work?
A3: Cosolvency is a technique where the solubility of a poorly soluble compound is increased by adding a water-miscible organic solvent (the cosolvent) to the aqueous system.[13][15] The cosolvent works by reducing the polarity of the solvent system, making it more favorable for a non-polar or lipophilic solute to dissolve. Essentially, it reduces the interfacial tension between the hydrophobic solute and the aqueous solvent.[14] This is one of the most common and effective methods for enhancing the solubility of poorly soluble drugs.[6]
Q4: What is hydrotropy?
A4: Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute, called a hydrotropic agent, increases the aqueous solubility of the initial solute.[14][16] Hydrotropic agents are typically ionic organic salts, such as sodium benzoate or sodium salicylate.[15][23] They work through a mechanism that is thought to involve weak interactions and complexation with the drug molecule.[15]
Q5: When should I consider chemical modification over physical methods?
A5: The choice depends on the development stage and the properties of the molecule.
-
Early Development: Chemical modifications like salt formation are often explored in early development.[21] If a lead candidate has poor solubility, creating a salt form can be a straightforward way to improve it, provided the molecule has a suitable ionizable group (weakly acidic or basic).[6]
-
Formulation Stage: Physical modifications are highly relevant during formulation development.[21] Techniques like micronization, solid dispersions, and the use of cosolvents or surfactants are applied to the final active pharmaceutical ingredient (API) without altering its chemical structure.[21]
-
Limitations: Salt formation is not feasible for neutral compounds.[5] Physical methods like micronization increase the rate of dissolution but do not change the equilibrium solubility of the drug.[8][16]
Data on Solubility Enhancement Techniques
The effectiveness of different solubility enhancement techniques can vary significantly depending on the compound and the specific system used. The table below summarizes common approaches.
| Technique | Mechanism of Action | Typical Application | Key Considerations & Limitations |
| Cosolvency | Reduces the polarity of the solvent, decreasing interfacial tension between solute and solvent.[14][15] | Dissolving lipophilic compounds in aqueous-organic mixtures.[15] | Can affect reaction kinetics. The cosolvent must be compatible with the reaction and easily removable. |
| Temperature Increase | Provides energy to overcome lattice energy in solids (for endothermic dissolution).[3] | Dissolving most solid reactants or preventing product precipitation. | Not effective for exothermic solutes or gases.[2][3][4] Risk of compound degradation or side reactions at elevated temperatures. |
| pH Adjustment | Converts a poorly soluble neutral compound into a more soluble ionic salt. | Used for compounds with ionizable functional groups (e.g., carboxylic acids, amines). | Only applicable to weak acids or bases. Requires the reaction medium to be stable to pH changes. |
| Particle Size Reduction | Increases the surface area available for solvation, increasing the rate of dissolution.[5][7] | Enhancing the dissolution rate of "brick dust" like crystalline solids.[24] | Does not increase the intrinsic or equilibrium solubility.[16] Fine powders can be difficult to handle and may agglomerate.[5] |
| Complexation | A host molecule (e.g., cyclodextrin) encapsulates the poorly soluble guest molecule in its lipophilic core.[16] | Increasing aqueous solubility of hydrophobic drugs.[16] | Requires a good fit between host and guest. Can be expensive and increase formulation bulk. |
Experimental Protocol: Screening for an Optimal Cosolvent System
Objective: To systematically determine an effective cosolvent and its optimal concentration to solubilize a poorly soluble compound for a synthesis reaction.
Materials:
-
Poorly soluble compound (solute)
-
Primary reaction solvent
-
A selection of candidate cosolvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Propylene glycol, Ethanol)
-
Glass vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
-
Pipettes or graduated cylinders
Methodology:
-
Determine Baseline Solubility:
-
Add a pre-weighed excess amount of your compound to a known volume of the primary reaction solvent in a vial.
-
Stir the mixture vigorously at the intended reaction temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This is your baseline solubility.
-
-
Initial Cosolvent Screening:
-
Prepare several solvent mixtures by adding a fixed percentage (e.g., 10% v/v) of each candidate cosolvent to the primary solvent.
-
Repeat the solubility measurement from Step 1 for your compound in each of these cosolvent mixtures.
-
Identify the cosolvent(s) that provide the most significant increase in solubility compared to the baseline.
-
-
Optimize Cosolvent Concentration:
-
Select the most promising cosolvent(s) from the initial screen.
-
Prepare a series of solvent systems with varying concentrations of the chosen cosolvent (e.g., 5%, 10%, 15%, 20% v/v).
-
Measure the solubility of your compound in each of these mixtures as described in Step 1.
-
-
Data Analysis and Selection:
-
Plot the measured solubility as a function of the cosolvent concentration.
-
Identify the lowest concentration of the cosolvent that achieves the desired solubility for your reaction while minimizing the amount of cosolvent used.
-
Confirm that the selected cosolvent system does not negatively impact your reaction chemistry or downstream processing.
-
Visualizations
Caption: Decision workflow for troubleshooting solubility issues in synthesis.
References
- 1. quora.com [quora.com]
- 2. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. scialert.net [scialert.net]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. wjbphs.com [wjbphs.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 20. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. ascendiacdmo.com [ascendiacdmo.com]
- 23. Solubility enhancement techniques [wisdomlib.org]
- 24. Finding Solutions. Custom manufacturers take on drug solubility issues to help pharmaceutical firms move products through development | Hovione [hovione.com]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when coupling sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction failing or showing low efficiency with sterically hindered amino acids?
Low coupling efficiency is primarily caused by steric hindrance. The bulky structural features of amino acids like Valine (Val), Isoleucine (Ile), and α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This obstruction slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[2] N-methylated amino acids add bulk at the amide nitrogen, which further complicates the coupling process.[1] Additionally, peptide aggregation on the solid support can block reactive sites and hinder reagent diffusion.[2]
Q2: My standard coupling protocol using DCC or DIC is failing for a hindered residue. What should I do?
Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[2][3] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[2][3]
Q3: Which coupling reagents are the most effective for sterically hindered substrates?
For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[2]
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are highly recommended.[1] HATU is known for its high reactivity, while COMU is noted for its high efficiency, safety profile, and good solubility.[1][4]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][3][5]
Q4: I'm using a potent coupling reagent, but the reaction is still incomplete. What are my next steps?
If you observe an incomplete coupling (e.g., via a positive Kaiser test), several strategies can be employed:
-
Double Coupling: The most direct approach is to perform a second coupling with a fresh solution of the activated amino acid and reagents.[2]
-
Increase Reaction Time/Temperature: Steric hindrance slows down the reaction rate, so increasing the coupling time (e.g., from 1-2 hours to overnight) can be beneficial.[3] Gentle heating or using microwave-assisted synthesis can also help drive the reaction to completion, but must be done with caution to minimize the risk of racemization.[3]
-
Capping: If recoupling is unsuccessful, you can "cap" the unreacted amines using a reagent like acetic anhydride. This prevents the formation of deletion peptides in subsequent steps.[2]
Q5: How do solvents and temperature affect the coupling of sterically hindered amino acids?
The choice of solvent is critical as it must effectively solvate the resin and the growing peptide chain to ensure reactive sites are accessible.[3] While N,N-Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) often has superior solvating properties, especially for sequences prone to aggregation.[3] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[3] Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings, but it must be done cautiously as it can also increase the risk of racemization.[2][3]
Q6: What is racemization and how can I minimize it when working with hindered amino acids?
Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled. The activated amino acid is susceptible to base-catalyzed proton abstraction, which can lead to a mixture of D and L isomers.[1] To minimize racemization:
-
Use a suitable base: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred.[1]
-
Control temperature: Lowering the coupling temperature may be necessary for sensitive residues.[1]
-
Choose the right reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1][4]
Troubleshooting Guides
Issue: Incomplete Coupling of a Sterically Hindered Residue
-
Symptoms:
-
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my EDC/NHS coupling reaction?
A1: The EDC/NHS reaction is a two-step process, with each step having a different optimal pH.[1]
-
Activation Step: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 .[2] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[3]
-
Coupling Step: The subsequent reaction of the NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 .[4] A common buffer for this step is Phosphate-Buffered Saline (PBS).[5]
For a one-pot reaction, a compromise pH of 6.0-7.5 is often used, but this can reduce efficiency due to the competing demands of activation and coupling, as well as increased hydrolysis of the NHS-ester at higher pH values.[2]
Q2: Why is my coupling yield low or non-existent?
A2: Low yield is the most common issue and can stem from several factors:
-
Reagent Quality: EDC and NHS are sensitive to moisture.[6] Always use fresh, high-quality reagents. It is recommended to equilibrate vials to room temperature before opening to prevent condensation and to store them desiccated at -20°C.[6] EDC solutions should be prepared immediately before use as they are prone to hydrolysis.[7][8]
-
Suboptimal pH: As detailed in Q1, incorrect pH during either the activation or coupling step will significantly reduce efficiency.[6]
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC is highly unstable in water.[9] The NHS-ester is more stable but is still susceptible to hydrolysis, especially as the pH increases.[2] Minimize delays between the activation and coupling steps.[7]
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules, reducing yield.[6] Use non-competing buffers like MES for activation and PBS for coupling.[3]
Q3: I'm observing precipitation during my reaction. What is the cause?
A3: Precipitation can occur for a few reasons:
-
Protein Aggregation: If the reaction pH is too close to the isoelectric point (pI) of your protein, it can lose solubility and aggregate.[2] Ensure your buffer pH is at least 1-2 units away from the protein's pI.[2]
-
High Reagent Concentration: A high degree of modification or excessive concentrations of coupling reagents can sometimes lead to the insolubility of the final conjugate.[7] Consider reducing the molar excess of your reagents.[7] The byproduct of DCC, a related coupling agent, is insoluble in most organic solvents, which is why water-soluble EDC is often preferred for bioconjugations.[10]
Q4: What molar ratio of EDC and NHS should I use?
A4: The optimal molar ratio depends on the specific application, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups being activated.[5]
-
EDC: A 2- to 10-fold molar excess over the carboxyl-containing molecule is frequently suggested.[5]
-
NHS/sulfo-NHS: A 2- to 5-fold molar excess is a typical starting point.[5][7]
These ratios often require optimization to achieve the best balance between high efficiency and minimal side reactions.[11]
Q5: How should I properly quench the reaction?
A5: Quenching stops the reaction and deactivates excess reagents.
-
To quench unreacted EDC, a thiol-containing compound like 2-mercaptoethanol (at a final concentration of ~20 mM) can be added.[3][9]
-
To quench unreacted NHS-esters, a primary amine-containing compound like hydroxylamine , glycine, or Tris can be added (at a final concentration of 10-50 mM).[11][12]
Data Presentation: Reaction Condition Summary
For successful EDC/NHS coupling, several quantitative parameters are critical. The table below summarizes the recommended starting conditions for a typical two-step conjugation.
| Parameter | Activation Step | Coupling Step | Rationale & Reference |
| pH Range | 4.5 - 6.0 | 7.0 - 8.5 | Optimal for carboxyl activation.[4] |
| Recommended Buffer | 0.1 M MES | 100 mM PBS | Non-amine, non-carboxylate buffer.[3] |
| Molar Ratio (Reagent:Molecule) | EDC: 2-10x NHS: 2-5x | - | Ensures efficient activation of carboxyl groups.[5] |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight | Sufficient time for NHS-ester formation.[7] |
| Temperature | Room Temperature | Room Temp or 4°C | Standard condition for activation.[7] |
Hydrolysis Rates of Intermediates: The stability of the active intermediates is highly pH-dependent.
| Intermediate | pH | Half-life | Reference |
| EDC | 5.0 | 3.9 hours | [13] |
| 6.0 | 20 hours | [13] | |
| 7.0 | 37 hours | [13] | |
| NHS-Ester | 7.0 | 4-5 hours | [2] |
| 8.6 | 10 minutes | [2] |
Experimental Protocols
Two-Step Protocol for Protein-Protein Conjugation
This method is preferred for biomolecules containing both amines and carboxyls to minimize polymerization.[8] It involves activating the carboxyl groups on the first protein (Protein #1), quenching the excess EDC, and then adding the second amine-containing protein (Protein #2).
Materials:
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amine groups)
-
EDC (e.g., Thermo Scientific, Cat. No. 22980)[12]
-
Sulfo-NHS (e.g., Thermo Scientific, Cat. No. 24510)[12]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[12]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2.[12]
-
Quenching Reagents: 2-Mercaptoethanol, Hydroxylamine-HCl.[12]
-
Desalting Columns (e.g., Zeba Spin Desalting Columns).[12]
Procedure:
-
Equilibration: Allow EDC and Sulfo-NHS vials to reach room temperature before opening to prevent moisture condensation.[9]
-
Activation of Protein #1:
-
Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM (add 1.4 µL per 1 mL of reaction) to quench unreacted EDC.[12]
-
Remove Excess Reagents (Recommended): To prevent modification of carboxyl groups on Protein #2, pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer.[12] This step also serves to adjust the pH for the coupling reaction.
-
Conjugation to Protein #2:
-
Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted Sulfo-NHS esters.[12]
-
Purification: Purify the final protein-protein conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted proteins and byproducts.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.
Caption: A troubleshooting decision tree for failed EDC/NHS reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. covachem.com [covachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective removal of unreacted 2-N-Boc-amino-5-methoxybenzoic acid post-reaction
Topic: Effective Removal of Unreacted 2-N-Boc-amino-5-methoxybenzoic Acid
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in purifying their desired product from unreacted this compound following a coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude NMR or LC-MS shows a significant amount of unreacted this compound. What is the first and simplest purification step I should try?
A1: The most straightforward initial purification step is an extractive workup using a mild aqueous base. Since your starting material is a carboxylic acid, it can be deprotonated to form a water-soluble carboxylate salt. Your desired product, typically an amide, will likely remain in the organic layer.
Troubleshooting Common Issues with Extractive Workup:
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation | High concentration of reagents; surfactant-like properties of product or starting material. | Add brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite® can be effective. |
| Product Crashing Out | The product has low solubility in the chosen organic solvent. | Dilute the organic layer with more solvent. If necessary, switch to a more polar organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). |
| Desired Product is also Basic | The product contains a basic functional group that gets protonated and extracted into the aqueous layer during an acidic wash (if performed). | If your product has a basic site (e.g., a free amine), avoid acidic washes. Stick to a basic wash (e.g., NaHCO₃) to remove the acidic starting material, followed by a water and brine wash. |
| Incomplete Removal of Acid | Insufficient amount of base used; insufficient mixing/shaking. | Use a saturated NaHCO₃ solution and wash the organic layer at least twice, ensuring vigorous shaking for 30-60 seconds each time. Test the pH of the final aqueous wash with litmus paper to ensure it is neutral or basic. |
Q2: After an extractive workup, I still have some starting material contaminating my product. What's the next step?
A2: If impurities remain, the choice between flash chromatography and recrystallization depends on the physical properties of your product and the impurity. Since 2-amino-5-methoxybenzoic acid is a crystalline solid (M.P. 148-152 °C), its Boc-protected derivative is also likely a solid, making recrystallization a highly effective and scalable purification method.[1][2][3]
Q3: How do I choose the right solvent system for flash column chromatography?
A3: The goal is to find a solvent system where your desired product and the unreacted starting material have different retention factors (Rf) on a TLC plate. The unreacted carboxylic acid is quite polar and should have a lower Rf (stick to the silica more) than the typically less polar amide product.
-
Starting Point: Use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A common starting ratio is 7:3 or 8:2 Hexanes:EtOAc.
-
TLC Analysis: Spot your crude reaction mixture on a silica TLC plate and elute with your chosen solvent system.
-
Optimization:
-
If both spots are too low (low Rf), increase the polarity by adding more ethyl acetate.
-
If both spots are too high (high Rf), decrease the polarity by adding more hexanes.
-
For very polar compounds, you may need to add a small amount of methanol (e.g., 1-5%) to the mobile phase.[4]
-
To improve the separation of acidic compounds and reduce tailing on the silica gel, a small amount of acetic acid or formic acid (~0.1-1%) can be added to the eluent.[4]
-
Q4: My product/starting material is an oil and won't crystallize. What can I do?
A4: "Oiling out" is a common issue. Here are several techniques to induce crystallization:[5]
-
Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. The oil may slowly solidify.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil or supersaturated solution to act as a nucleation site.[6]
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (one it dissolves well in, e.g., ethyl acetate). Slowly add a "poor" or "anti-solvent" (one it is insoluble in, e.g., hexanes) until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[5]
-
Pulping: If trituration yields a solid, you can further purify it by stirring the solid in a weak polar solvent for a period, then filtering.[6]
Purification Strategy Workflow
The following diagram outlines a logical workflow for the purification process.
Caption: Decision workflow for purifying a reaction mixture.
Experimental Protocols
Protocol 1: Extractive Workup to Remove Unreacted Acid
This protocol is designed for a reaction performed in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) after an amide coupling (e.g., using EDC/HOBt).
-
Dilution: Dilute the reaction mixture with 2-3 volumes of the reaction solvent (e.g., add 30 mL of EtOAc to a 10 mL reaction volume).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake vigorously for 30-60 seconds.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the NaHCO₃ wash (steps 3-4) one more time.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Separate the layers.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[5]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid product contaminated with the unreacted Boc-protected acid.[5]
-
Solvent Selection: The key is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurity (unreacted acid) remains soluble at low temperatures or has very different solubility characteristics.
-
Common Solvent Systems: Ethyl acetate/hexanes, ethanol/water, toluene.[5]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" (more polar) solvent (e.g., ethyl acetate) and heat gently (e.g., on a hot plate) with stirring until the solid is fully dissolved.
-
Add Anti-Solvent: While the solution is still warm, slowly add the "poor" (less polar) anti-solvent (e.g., hexanes) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent (e.g., cold hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography
This protocol is a general guideline. The solvent system must be optimized beforehand using Thin Layer Chromatography (TLC).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be wet-packed (slurry-packed) with the initial, low-polarity mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar compound (typically the desired amide product) will elute from the column first.
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compound (the unreacted carboxylic acid).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |
| 2-Amino-5-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 148-152 | Solid[2][3] |
| This compound | C₁₃H₁₇NO₅ | 267.28 | Not available (expected to be a solid) | - |
Logical Relationships for Troubleshooting
This diagram illustrates the relationship between the chemical properties of the starting material and the appropriate purification technique.
References
Strategies to prevent premature deprotection of the Boc group
Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature deprotection of the Boc group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature Boc group deprotection?
A1: The Boc group is intentionally designed to be labile under acidic conditions.[1] Premature cleavage is most often caused by unintended exposure to acids, which can be present as reagents, byproducts, or contaminants in the reaction mixture. The stability of the Boc group is pH-dependent; it is generally stable in basic and neutral conditions but can be cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2] Even milder acidic conditions can lead to slow cleavage over time.[3]
Q2: My Boc group is being removed during a reaction that should be non-acidic. What could be the issue?
A2: Several factors could introduce latent acidity into your reaction:
-
Reagent Quality: Technical grade solvents or reagents may contain acidic impurities. For example, dichloromethane (DCM) can slowly generate HCl.
-
Reaction Byproducts: Some reactions can generate acidic byproducts.
-
Silica Gel: Standard silica gel used for chromatography can be slightly acidic and may cause deprotection, especially with sensitive substrates. Using neutralized silica gel can mitigate this.
-
Lewis Acids: The presence of Lewis acids can also facilitate Boc group cleavage.[4]
Q3: How can I prevent premature deprotection during aqueous workups?
A3: During aqueous workups, it is crucial to maintain a neutral or slightly basic pH. If an acidic quench is necessary for other reasons, it should be done carefully and neutralized promptly. Using a buffered aqueous solution or a mild base like sodium bicarbonate during extraction can help maintain the integrity of the Boc group.[5]
Q4: Are there specific reaction conditions that are known to be incompatible with the Boc group?
A4: Yes, any reaction that requires strong acidic conditions is incompatible with the Boc group. Care should also be taken with reactions that generate strong electrophiles, as the Boc group's carbonyl oxygen can be protonated, initiating cleavage.[6] Additionally, some Lewis acids used in catalysis can lead to Boc deprotection.
Troubleshooting Guide
Issue 1: Partial or complete loss of the Boc group observed by TLC or LC-MS after a reaction or workup.
| Possible Cause | Troubleshooting Steps |
| Latent Acidity in Solvents/Reagents | Use freshly distilled or high-purity, anhydrous solvents. Ensure all reagents are of appropriate grade and stored correctly to prevent degradation that may produce acidic impurities. |
| Acidic Reaction Byproducts | If the reaction is known to produce acidic byproducts, consider adding a non-nucleophilic base or a proton sponge to the reaction mixture to neutralize the acid as it forms. |
| Acidic Chromatography Conditions | Neutralize silica gel by washing with a solution of triethylamine in the eluent system before use. Alternatively, use a different purification method such as crystallization or distillation if possible. |
| Elevated Reaction Temperatures | While generally stable, prolonged heating can sometimes lead to thermal cleavage of the Boc group.[7] If possible, run the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of t-butylated side products.
This issue arises from the generation of the tert-butyl cation during Boc deprotection, which can then alkylate nucleophilic sites on the molecule.[8]
| Possible Cause | Troubleshooting Steps |
| Presence of Nucleophilic Functional Groups | Add a "scavenger" to the reaction mixture during intentional deprotection to trap the tert-butyl cation.[9] |
| High Concentration of Substrate | Diluting the reaction mixture can sometimes reduce the rate of intermolecular side reactions. |
Strategies for Preventing Premature Deprotection
Use of Scavengers
During planned acidic deprotection of the Boc group, the liberated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues like tryptophan, methionine, and cysteine.[8] The use of scavengers is a highly effective strategy to prevent these side reactions.[9]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General purpose, reduces the tert-butyl cation.[8] | 2.5% - 5% |
| Water (H₂O) | Traps the cation to form tert-butanol.[8] | 2.5% - 5% |
| Thioanisole | Protects methionine and tryptophan.[8] | 5% |
| Ethanedithiol (EDT) | Useful for cysteine-containing compounds.[5] | 2.5% |
Orthogonal Protection Strategy
In complex syntheses, employing an orthogonal protection strategy is key. This involves using protecting groups that can be removed under different conditions.[10] The acid-labile Boc group is orthogonal to base-labile groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., Cbz).[1][11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a standard procedure for the removal of a Boc group.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS), if needed
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of substrate).
-
If the substrate contains nucleophilic residues susceptible to t-butylation, add the appropriate scavenger (e.g., 2.5-5% v/v TIS).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[8]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base.
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
This method is an alternative to TFA and can sometimes offer better selectivity in the presence of other acid-labile groups.
Materials:
-
Boc-protected compound
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.[6]
-
Add the solution of 4 M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether. The resulting hydrochloride salt can be collected by filtration.
Visual Guides
Caption: Standard workflow for Boc deprotection using TFA.
Caption: Orthogonal deprotection strategy with Boc, Fmoc, and Cbz.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Guidelines for scaling up the synthesis of 2-N-Boc-amino-5-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for scaling up the synthesis of 2-N-Boc-amino-5-methoxybenzoic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.
Experimental Protocols
A detailed methodology for the synthesis of the starting material, 2-amino-5-methoxybenzoic acid, and its subsequent Boc protection is provided below.
Synthesis of 2-amino-5-methoxybenzoic acid
A common and scalable route to 2-amino-5-methoxybenzoic acid is the reduction of 5-methoxy-2-nitrobenzoic acid.[1][2][3]
Procedure:
-
In a suitable reactor, suspend 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in a solvent such as tetrahydrofuran (THF) (e.g., 250 mL).[1]
-
Add a catalyst, typically 10% palladium on carbon (Pd/C) (e.g., 300 mg).[1]
-
Introduce hydrogen gas (H2) via a balloon or by pressurizing the reactor.
-
Stir the mixture vigorously at room temperature for an extended period (e.g., 18 hours) until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.[1]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which is often obtained as a solid.[1] A yield of around 98% has been reported for this procedure.[1]
Synthesis of this compound
The following protocol is a general and scalable method for the N-Boc protection of 2-amino-5-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O).
Procedure:
-
To a stirred solution of 2-amino-5-methoxybenzoic acid (1 equivalent) in a suitable solvent mixture such as acetone and water, add triethylamine (Et₃N) (1.5 equivalents).[4]
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or diethyl ether to remove unreacted Boc₂O and other non-polar impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by crystallization or flash chromatography.[5]
Data Presentation
The following tables summarize key quantitative data for the synthesis protocols.
Table 1: Synthesis of 2-amino-5-methoxybenzoic acid
| Parameter | Value | Reference |
| Starting Material | 5-methoxy-2-nitrobenzoic acid | [1] |
| Catalyst | 10% Pd/C | [1] |
| Solvent | THF | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 18 hours | [1] |
| Reported Yield | ~98% | [1] |
Table 2: Synthesis of this compound
| Parameter | Recommended Molar Ratio/Condition |
| 2-amino-5-methoxybenzoic acid | 1 equivalent |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equivalents |
| Base (e.g., Triethylamine) | 1.5 equivalents |
| Solvent | Acetone/Water or THF/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of the Boc protecting group? The tert-butyloxycarbonyl (Boc) group is used to protect the amino functionality of the molecule. This prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.[6] The Boc group is generally stable to many reaction conditions but can be easily removed under acidic conditions.[6]
-
Q2: Why is my starting material, 2-amino-5-methoxybenzoic acid, poorly soluble in organic solvents? 2-amino-5-methoxybenzoic acid is a zwitterionic compound, meaning it has both an acidic carboxylic acid group and a basic amino group. This can lead to poor solubility in many common organic solvents. Using a mixed solvent system, such as acetone/water or THF/water, and a base like triethylamine can help to dissolve the starting material by forming a more soluble salt.
-
Q3: What are some common side reactions to be aware of during the Boc protection step? A potential side reaction is the formation of a mixed anhydride by the reaction of the carboxylic acid group with Boc₂O. This can lead to the formation of amide dimers. Running the reaction in an aqueous solution with a base can help to hydrolyze any mixed anhydride that forms. Another possible side reaction is the formation of a double Boc-protected amine, although this is less common under standard conditions.
-
Q4: How can I purify the final product, this compound, on a large scale? For large-scale purification, crystallization is often the most efficient and economical method.[5] The crude product, which may be an oil, can be solidified and then slurried in a solvent in which it has low solubility, such as n-hexane or diethyl ether.[5] The resulting solid can then be filtered and dried. Flash chromatography is another option for purification if crystallization is not effective.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of Boc₂O. 2. Inadequate mixing or poor solubility of the starting material. 3. Low reaction temperature or insufficient reaction time. | 1. Increase the molar equivalents of Boc₂O to 1.2-1.5 eq. 2. Ensure vigorous stirring and consider using a co-solvent like THF or dioxane to improve solubility. 3. Allow the reaction to proceed for a longer duration at room temperature and monitor by TLC. |
| Low yield of the desired product | 1. Formation of side products (e.g., mixed anhydride). 2. Product loss during work-up and extraction. 3. Incomplete precipitation of the product. | 1. Control the temperature during the addition of Boc₂O and consider using a weaker base. 2. Ensure the pH is sufficiently acidic (pH 2-3) during extraction to fully protonate the carboxylic acid. Perform multiple extractions with ethyl acetate. 3. If crystallizing, ensure the solution is sufficiently concentrated and cooled, and consider adding a seed crystal. |
| Oily product that is difficult to handle | The product may not readily crystallize. | 1. Try to solidify the oil by scratching the flask or adding a seed crystal. 2. Dissolve the oil in a minimal amount of a suitable solvent and precipitate it by adding a non-polar solvent like hexane. 3. Convert the oily product to a solid dicyclohexylamine (DCHA) salt, which can be more easily handled and purified. |
| Presence of impurities in the final product | 1. Unreacted starting materials or reagents. 2. Side products from the reaction. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Purify the product using crystallization from a suitable solvent system or by flash column chromatography. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting incomplete Boc protection reactions.
References
Technical Support Center: Optimizing Reaction Outcomes by Controlling Temperature and pH
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to temperature and pH in their experiments.
Frequently Asked Questions (FAQs)
Enzyme Kinetics and Stability
-
How does temperature affect enzyme activity? As temperature increases, the rate of enzyme-catalyzed reactions generally increases because of more frequent collisions between the enzyme and substrate.[1] However, each enzyme has an optimal temperature at which it functions most effectively.[2] Beyond this optimal temperature, the enzyme's structure begins to unfold, or denature, leading to a rapid decrease in activity.[3] Most enzymes from warm-blooded animals have an optimal temperature of around 37°C.[2]
-
What is the effect of pH on enzyme function? Each enzyme has an optimal pH range where its activity is highest.[4] Deviations from this optimal pH can alter the ionization of amino acids in the enzyme, which in turn can change the shape of the active site and affect substrate binding.[3] Extreme pH values, whether high or low, can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[4]
-
What happens to an enzyme at very low temperatures? At very low temperatures, enzymes become inactive, but this is often a reversible process.[5] The ideal temperature for many enzymes is between 20°C and 35°C.[5]
Protein Stability and Drug Development
-
How do temperature and pH impact protein stability? Temperature and pH are critical factors for protein stability. Proteins are more stable at lower temperatures, typically around 4°C.[6] Each protein has a pH at which it is most stable, and deviations from this can lead to unfolding or aggregation.[7]
-
Why is controlling pH and temperature crucial in drug formulation? Controlling pH and temperature is essential for the stability of pharmaceutical compounds.[8] For active pharmaceutical ingredients (APIs) that are weak acids or bases, their solubility and, consequently, their bioavailability can be significantly influenced by pH.[8] Temperature can also affect the rate of degradation of a drug.[9]
Troubleshooting Guides
Protein Purification
-
My protein of interest is degrading during purification. What can I do? Protein degradation during purification is often caused by proteases. Adding protease inhibitors to your sample and buffers can help prevent proteolytic digestion.[6][10]
-
I am getting a low yield of my purified protein. What are the likely causes related to temperature and pH? Low protein recovery could be due to incorrect pH or salt concentrations in your buffers, leading to poor binding to the purification resin.[10] It's also possible that the protein is unstable in the chosen buffer, so it's important to determine the pH and salt stability of your protein.[6]
Polymerase Chain Reaction (PCR)
-
I am not seeing any amplification in my PCR. Could temperature or pH be the issue? Yes, both temperature and the pH of the buffer can affect PCR outcomes. The annealing temperature is a critical parameter that often needs optimization and is typically 5°C below the lowest primer's melting temperature (Tm).[1] The pH of the reaction buffer, which is influenced by its composition, also plays a role in the efficiency of the PCR.[1]
-
I am getting non-specific bands in my PCR. How can I optimize the temperature? Non-specific amplification can often be resolved by adjusting the annealing temperature. If you observe spurious amplification products, try increasing the annealing temperature.[1] Using a temperature gradient on your thermal cycler can help identify the optimal annealing temperature for your specific primers and template.[11]
Cell Culture
-
The pH of my cell culture medium is changing rapidly. What could be the cause? A rapid shift in the pH of the culture medium can be a sign of bacterial or fungal contamination, as the metabolic byproducts of these microorganisms can alter the pH.[12] Another possibility is an incorrect carbon dioxide (CO2) tension in the incubator or insufficient bicarbonate buffering in the medium.[13]
-
My cells are not adhering to the culture vessel. Could temperature or pH be a factor? While several factors can contribute to poor cell adhesion, temperature and pH are important. Ensure your incubator is maintaining the correct temperature and that the pH of your medium is within the optimal range for your specific cell line.[13]
Data Presentation
Table 1: Optimal Temperature and pH for Common Enzymes
| Enzyme | Optimal Temperature (°C) | Optimal pH |
| Taq Polymerase | 75-80 | - |
| DNA Ligase | 25 | - |
| Proteases | 37 | - |
| Restriction Enzymes | 37 | - |
| Pepsin | - | ~2 |
| Lipase (pancreas) | - | 8.0 |
| Lipase (stomach) | - | 4.0 - 5.0 |
| Amylase (saliva) | - | ~7 |
| Trypsin | - | 7.8 - 8.7 |
| Catalase | - | 7.0 |
Experimental Protocols
General Protocol for Enzyme Activity Assay
This protocol outlines the basic steps for measuring enzyme activity, which can be adapted for specific enzymes and substrates.
-
Preparation of Reagents:
-
Prepare a buffer solution at the optimal pH for the enzyme being assayed.
-
Prepare a stock solution of the enzyme of a known concentration.
-
Prepare a stock solution of the substrate.
-
-
Assay Setup:
-
In a suitable reaction vessel (e.g., a cuvette for spectrophotometry), add the buffer solution.
-
Add the substrate solution to the buffer.
-
Place the reaction vessel in a temperature-controlled environment (e.g., a water bath or a temperature-controlled spectrophotometer) set to the optimal temperature for the enzyme. Allow the solution to equilibrate to the desired temperature.
-
-
Initiation of Reaction:
-
To start the reaction, add a small volume of the enzyme solution to the reaction vessel and mix quickly.
-
-
Measurement of Activity:
-
Immediately begin monitoring the reaction. This is often done by measuring the change in absorbance of a product or reactant over time using a spectrophotometer.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Plot the change in absorbance versus time.
-
The initial linear portion of the curve represents the initial reaction rate. Calculate the slope of this linear portion to determine the enzyme activity.
-
Visualizations
Caption: Relationship between temperature, pH, and enzyme activity.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing your PCR [takarabio.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
Validation & Comparative
Developing an HPLC method for assessing the purity of 2-N-Boc-amino-5-methoxybenzoic acid
A Comparative Guide to Purity Assessment of 2-N-Boc-amino-5-methoxybenzoic acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like this compound is a critical checkpoint in the synthesis of complex molecules and active pharmaceutical ingredients. The presence of impurities can significantly impact reaction yields, downstream purification processes, and the safety and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this Boc-protected amino acid derivative, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
The selection of an analytical method for purity determination is a balance of various factors including specificity, sensitivity, speed, cost, and the nature of potential impurities. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique, other methods offer unique advantages.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of various analytical techniques for the purity assessment of this compound. The data presented is a representative example to illustrate the comparative performance of each method.
| Parameter | HPLC-UV | SFC-UV | CE-UV | qNMR | HPTLC-Densitometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation using a supercritical fluid as the mobile phase, with UV detection. | Separation in a capillary based on electrophoretic mobility, with UV detection. | Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard.[1][2] | Separation on a high-performance TLC plate with quantitative densitometric analysis.[3][4] |
| Typical Purity (%) | >99.0 | >99.0 | >98.5 | 99.5 ± 0.2 | >98.0 |
| LOD | ~0.01% | ~0.02% | ~0.05% | ~0.1% | ~0.1% |
| LOQ | ~0.03% | ~0.05% | ~0.15% | ~0.3% | ~0.3% |
| Analysis Time (min) | 15-30 | 5-15 | 20-40 | ~10 per sample | ~45 for multiple samples |
| Precision (RSD, %) | <1.0 | <1.5 | <2.0 | <0.5 | <2.5 |
| Strengths | High resolution, widely available, robust. | Fast analysis, reduced solvent consumption, orthogonal to RP-HPLC.[5] | High efficiency, low sample and reagent consumption.[6][7] | Primary method, high precision, no need for a specific reference standard of the analyte.[1] | High throughput, low cost per sample, parallel analysis of multiple samples.[3][4] |
| Limitations | Longer analysis time compared to SFC, higher solvent consumption. | Higher initial instrument cost, may require more specialized method development. | Lower sensitivity for some compounds, potential for matrix effects. | Lower sensitivity than chromatographic methods, higher initial instrument cost. | Lower resolution compared to HPLC, more manual intervention. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient from 30% to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Supercritical Fluid Chromatography (SFC-UV)
SFC offers a faster, greener alternative to HPLC for the analysis of protected amino acids.
-
Instrumentation: A standard SFC system with a UV detector and back-pressure regulator.
-
Column: A suitable chiral or achiral column for SFC (e.g., a polysaccharide-based chiral stationary phase if enantiomeric purity is also of interest).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient from 5% to 40% B over 8 minutes.
-
Hold at 40% B for 2 minutes.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE-UV)
CE provides high-efficiency separations with minimal sample consumption.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.
Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining purity without the need for a specific reference standard of the analyte.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., benzoic acid).[2]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
-
Data Analysis: Calculate the purity by comparing the integrated area of a well-resolved proton signal of the analyte with that of the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the analyte and standard.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
HPTLC is a high-throughput method suitable for routine quality control.[3][4]
-
Instrumentation: HPTLC applicator, developing chamber, and densitometer.
-
Plate: HPTLC silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
-
Application: Apply 2 µL of the standard and sample solutions as bands.
-
Development: Develop the plate in a saturated chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection: Densitometric scanning at 254 nm.
-
Sample Preparation: Prepare standard and sample solutions in methanol at a concentration of 1 mg/mL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 3. ijcrt.org [ijcrt.org]
- 4. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Amino acids: aspects of impurity profiling by means of CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Novel Bioactive Compounds Derived from 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of novel compounds synthesized from 2-N-Boc-amino-5-methoxybenzoic acid, a versatile starting material for the development of new therapeutic agents. We present a comparative analysis of their biological performance against established alternatives, supported by experimental data. Detailed methodologies for the synthesis and key biological assays are provided to facilitate reproducibility and further investigation.
Introduction
This compound is a protected form of 5-methoxyanthranilic acid, a key building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the carboxylic acid moiety, enabling the synthesis of a diverse range of heterocyclic compounds. This guide focuses on two promising classes of compounds derived from this precursor: quinazolinones and benzoxazinones, which have garnered significant interest for their potential anticancer and anti-inflammatory activities.
Novel Compound Synthesis and Characterization
The general synthetic pathway to novel quinazolinone and benzoxazinone derivatives from this compound involves a multi-step process. The Boc-protected starting material allows for controlled amide bond formation or cyclization reactions. While specific novel compounds directly from this starting material are proprietary or not widely published, this guide will focus on closely related and representative bioactive quinazolinone and benzoxazinone structures.
Representative Novel Compound Classes:
-
Quinazolinone Derivatives: These compounds are synthesized by reacting the anthranilic acid precursor with various reagents to form the heterocyclic core. Quinazolinones are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. Their mechanism of action in cancer often involves the inhibition of key signaling pathways.
-
Benzoxazinone Derivatives: These compounds are another class of heterocyclic molecules synthesized from anthranilic acid derivatives. They have shown promise as anti-inflammatory and antimicrobial agents.
Comparative Performance Analysis
The therapeutic potential of novel compounds is best assessed by comparing their performance against existing drugs. This section provides a comparative analysis of representative quinazolinone derivatives against established anticancer agents.
Anticancer Activity of Quinazolinone Derivatives
The in vitro cytotoxic activity of novel quinazolinone derivatives is often evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Novel Quinazolinone 1 | A549 (Lung Carcinoma) | 2.02 | Cisplatin | - |
| Novel Quinazolinone 2 | MCF-7 (Breast Cancer) | 5.5 | Cisplatin | - |
| Novel Quinazolinone 3 | A549 (Lung Carcinoma) | 0.02 | Etoposide | 3.34 |
| Novel Quinazolinone 4 | PC-3 (Prostate Cancer) | 0.016 | Etoposide | 1.38 |
| Novel Quinazolinone 5 | MCF-7 (Breast Cancer) | 0.350 | Erlotinib | - |
| Novel Quinazolinone 6 | NCI-H460 (Lung Cancer) | 0.789 | Erlotinib | 0.045 |
| Novel Quinazolinone 7 | SK-BR-3 (Breast Cancer) | 10.16 | Erlotinib | - |
Note: The data presented for "Novel Quinazolinones" are representative values from various studies on newly synthesized quinazoline derivatives to illustrate their potential compared to standard chemotherapeutic agents.[1][2][3][4]
Experimental Protocols
General Synthesis of Quinazolinone Derivatives
A common route to quinazolinone synthesis involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the heterocyclic ring. For instance, treatment of 2-amino-5-methylbenzoic acid with butyl isothiocyanate can yield a 2-thioxoquinazolin-4-one.[5] Subsequent modifications can be made to this core structure to generate a library of derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the novel compounds and a reference drug for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Visualizations
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis.[7][8][9] Its dysregulation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[10][11] Many quinazolinone derivatives exert their anticancer effects by inhibiting key components of this pathway.
Caption: Simplified PI3K/Akt signaling pathway in cancer.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing new anticancer compounds involves a series of well-defined steps, from initial synthesis to in vitro and in vivo testing.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
Derivatives of this compound, particularly quinazolinones, represent a promising avenue for the discovery of novel anticancer agents. The comparative data indicates that these compounds can exhibit potent cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of established drugs. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this important class of molecules. Future work should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with improved therapeutic profiles.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Boc versus Fmoc Protection for 5-amino-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the amino functionality of 5-amino-2-methoxybenzoic acid is a critical consideration in multistep organic synthesis, particularly in the construction of complex pharmaceutical intermediates and peptidomimetics. The two most commonly employed N-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), offer distinct advantages and disadvantages related to their stability, cleavage conditions, and overall synthetic strategy. This guide provides a comprehensive comparison of Boc and Fmoc protection of 5-amino-2-methoxybenzoic acid, supported by representative experimental data and detailed methodologies, to inform the selection of the most suitable approach for your research and development needs.
At a Glance: Boc vs. Fmoc Protection
| Feature | Boc (tert-butoxycarbonyl) Protection | Fmoc (9-fluorenylmethoxycarbonyl) Protection |
| Protecting Group Structure | tert-butoxycarbonyl | 9-fluorenylmethoxycarbonyl |
| Lability | Acid-labile | Base-labile |
| Typical Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protection Conditions | Aqueous base (e.g., NaOH, NaHCO₃) or organic base (e.g., triethylamine, DMAP) in solvents like THF, dioxane, or acetonitrile.[1] | Mildly basic conditions (e.g., NaHCO₃, Na₂CO₃) in aqueous dioxane or acetone. |
| Typical Deprotection Reagent | Strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane).[1] | Secondary amines (e.g., 20% piperidine in DMF). |
| Orthogonality | Orthogonal to base-labile protecting groups (e.g., Fmoc, Ac) and hydrogenolysis-cleavable groups (e.g., Cbz). | Orthogonal to acid-labile protecting groups (e.g., Boc, Trt) and some ester protecting groups. |
| Byproducts of Deprotection | Isobutylene and carbon dioxide.[2] | Dibenzofulvene-piperidine adduct. |
| Monitoring of Deprotection | Not readily monitored by UV-Vis spectroscopy. | The dibenzofulvene byproduct has a strong UV absorbance, allowing for quantitative monitoring of the deprotection reaction. |
| Advantages | - Lower cost of Boc anhydride.- Stable to a wide range of nucleophilic and basic conditions. | - Mild deprotection conditions preserve acid-sensitive functionalities.- UV monitoring allows for precise reaction tracking. |
| Disadvantages | - Harsh acidic deprotection can cleave other acid-sensitive groups.- Potential for t-butylation of sensitive residues as a side reaction. | - Fmoc-protected compounds are generally more expensive.- The dibenzofulvene byproduct can sometimes lead to side reactions if not effectively scavenged. |
Experimental Protocols
The following are detailed, representative protocols for the Boc and Fmoc protection and deprotection of 5-amino-2-methoxybenzoic acid. These protocols are based on established methods for the protection of aromatic amines and amino acids.
Boc Protection of 5-amino-2-methoxybenzoic acid
Materials:
-
5-amino-2-methoxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-methoxybenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-5-amino-2-methoxybenzoic acid.
Fmoc Protection of 5-amino-2-methoxybenzoic acid
Materials:
-
5-amino-2-methoxybenzoic acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 5-amino-2-methoxybenzoic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.
-
Slowly add the Fmoc-OSu solution to the solution of the amino acid with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-5-amino-2-methoxybenzoic acid.
Boc Deprotection
Materials:
-
Boc-5-amino-2-methoxybenzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-5-amino-2-methoxybenzoic acid in a solution of 25-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Fmoc Deprotection
Materials:
-
Fmoc-5-amino-2-methoxybenzoic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-5-amino-2-methoxybenzoic acid in a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by an appropriate workup procedure, which may include precipitation or extraction.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of 5-amino-2-methoxybenzoic acid using both Boc and Fmoc strategies.
Caption: Workflow for Boc protection and deprotection.
Caption: Workflow for Fmoc protection and deprotection.
References
A Comparative Guide to Viable Alternatives for 2-N-Boc-amino-5-methoxybenzoic Acid in Quinazolinone Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, particularly quinazolinones, the selection of appropriate starting materials is crucial for optimizing reaction outcomes. 2-N-Boc-amino-5-methoxybenzoic acid is a valuable building block in this context, offering both a protected amino group and an electron-donating methoxy substituent. This guide provides an objective comparison of viable alternatives to this compound for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, supported by available experimental data. The comparison focuses on the influence of different substituents on the anthranilic acid core on the overall reaction yield.
The Synthetic Route: From Anthranilic Acids to 2,3-Disubstituted-4(3H)-quinazolinones
A prevalent and versatile method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a two-step process starting from a substituted anthranilic acid. The first step is the acylation of the anthranilic acid, followed by cyclization to form a benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired quinazolinone. The N-Boc protecting group in the target compound can be particularly useful in directing the acylation to the carboxylic acid group and preventing side reactions at the amino group.
General workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
Comparative Performance of Substituted Anthranilic Acids
The electronic nature of the substituents on the anthranilic acid ring can significantly influence the yield of the quinazolinone product. Electron-donating groups (EDGs) generally increase the nucleophilicity of the amino group, which can facilitate the initial acylation step. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the amino group but may facilitate the cyclization and condensation steps. The N-Boc group, while primarily a protecting group, can also influence the electronic properties of the aromatic ring.
The following table summarizes the available data on the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from various substituted anthranilic acids. It is important to note that the reaction conditions are not always identical across different studies, which may affect direct comparisons of yields.
| Starting Anthranilic Acid Derivative | Substituent(s) | Key Reaction Steps & Conditions | Final Product | Yield (%) |
| This compound | 5-OCH₃ (EDG), 2-NHBoc | 1. Acylation, 2. Cyclization, 3. Condensation with amine | N-Boc-2-alkylamino-6-methoxyquinazolin-4(3H)-one | Not specified in comparative studies, but the method is established. |
| Anthranilic acid | Unsubstituted | 1. Reaction with formamide at 130-160°C | Quinazolin-4(3H)-one | 61-96% |
| 5-Bromoanthranilic acid | 5-Br (EWG) | 1. Acylation with chloro-acyl chlorides, 2. Cyclization with acetic anhydride, 3. Condensation with amines in DMF | Tricyclic 4(3H)-quinazolinone derivatives | Yields are generally good, with reactions in DMF producing higher yields. |
| 5-Nitroanthranilic acid | 5-NO₂ (strong EWG) | 1. Acylation with chloro-acyl chlorides, 2. Cyclization with acetic anhydride, 3. Condensation with amines in DMF | Tricyclic 4(3H)-quinazolinone derivatives | Yields are generally good, with reactions in DMF producing higher yields. |
| 2-Amino-3-chlorobenzoic acid | 3-Cl (EWG) | 1. Acylation with acyl chloride in pyridine, 2. Condensation with primary amine in pyridine or DMF | 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one | Not specified in the protocol, but the method is described as versatile.[1] |
| 5-Trifluoromethylanthranilic acid | 5-CF₃ (strong EWG) | One-pot reaction with aniline and N-Boc-amino acid mediated by CuCl₂ | N-Boc-2-alkylamino-6-trifluoromethylquinazolin-4(3H)-one | ~15% higher yield compared to the 5-methoxy derivative under these specific conditions. |
| 5-Methoxyanthranilic acid | 5-OCH₃ (EDG) | One-pot reaction with aniline and N-Boc-amino acid mediated by CuCl₂ | N-Boc-2-alkylamino-6-methoxyquinazolin-4(3H)-one | Yields are generally reasonable. |
Experimental Protocols
General Protocol for the Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones via a Benzoxazinone Intermediate
This protocol is a generalized procedure based on common methods reported in the literature.
Step 1: Synthesis of the Benzoxazin-4-one Intermediate
-
To a solution of the substituted anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine, DMF, or a non-polar solvent with a base), add the acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-6 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-acyl anthranilic acid is then cyclized by refluxing in acetic anhydride for 1-2 hours.
-
After cooling, the precipitated benzoxazin-4-one is collected by filtration, washed with a cold solvent (e.g., ethanol or ether), and dried.
Step 2: Synthesis of the 2,3-Disubstituted-4(3H)-quinazolinone
-
A mixture of the benzoxazin-4-one intermediate (1 equivalent) and a primary amine (1.2 equivalents) in a suitable solvent (e.g., DMF, ethanol, or glacial acetic acid) is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed (typically 4-12 hours).
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.
Example Protocol: Synthesis of Tricyclic 4(3H)-quinazolinones from 5-Bromoanthranilic Acid
This protocol is adapted from the synthesis of tricyclic quinazolinone derivatives.[2]
-
A mixture of 5-bromoanthranilic acid (1 equivalent) and a chloro-acyl chloride (1.1 equivalents) is reacted to form the corresponding N-acyl-5-bromoanthranilic acid.
-
The resulting N-acyl derivative is then heated in acetic anhydride to yield the 6-bromo-benzoxazinone intermediate.
-
This intermediate is then condensed with an appropriate amine (e.g., hydrazine) in DMF or ethanol to afford the final tricyclic 4(3H)-quinazolinone. The reactions in DMF were reported to produce higher yields.[2]
Logical Relationships of Components
The following diagram illustrates the relationship between the substituents on the anthranilic acid and the potential impact on the reaction outcome.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-N-Boc-amino-5-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique for molecular characterization, and a thorough analysis of fragmentation patterns can provide invaluable insights. This guide offers a detailed comparison of the predicted mass spectrometry fragmentation of 2-N-Boc-amino-5-methoxybenzoic acid against the experimentally determined fragmentation of its structural isomers, 2-methoxybenzoic acid and 3-methoxybenzoic acid.
This comparative analysis is designed to facilitate the identification and differentiation of these closely related aromatic carboxylic acids. By understanding the characteristic fragmentation pathways, researchers can more confidently interpret mass spectra, confirm molecular structures, and accelerate their research and development efforts.
Predicted vs. Experimental Fragmentation Patterns: A Tabular Comparison
The following table summarizes the predicted fragmentation pattern of this compound alongside the experimental data for 2-methoxybenzoic acid and 3-methoxybenzoic acid. The predicted fragmentation for the target molecule is derived from established fragmentation rules for its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the aromatic amine, and the methoxybenzoic acid core.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound | Experimental Relative Abundance for 2-Methoxybenzoic Acid | Experimental Relative Abundance for 3-Methoxybenzoic Acid |
| 267 | [M]+• | Low | - | - |
| 211 | [M - C4H8]+• | Moderate | - | - |
| 194 | [M - C4H8 - OH]+ | Moderate | - | - |
| 168 | [M - Boc]+• | Moderate | - | - |
| 152 | - | - | High | High |
| 135 | - | - | Low | Moderate |
| 121 | [M - Boc - COOH]+ | Low | - | - |
| 108 | [M - Boc - COOH - CH3]+ | Low | - | - |
| 92 | - | - | Moderate | Low |
| 77 | [C6H5]+ | Low | High | High |
| 57 | [C4H9]+ | High | - | - |
Deciphering the Fragmentation Pathways
The fragmentation of these molecules is dictated by the stability of the resulting ions and neutral losses. Below are the predicted and known fragmentation pathways visualized using the DOT language.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation pathway of this compound.
The fragmentation of this compound is expected to be initiated by cleavages associated with the Boc protecting group. A prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (C4H8) via a McLafferty-type rearrangement, leading to a fragment at m/z 211. Another characteristic fragmentation is the formation of the stable tert-butyl cation at m/z 57. Subsequent fragmentations of the remaining structure are predicted to involve losses of the hydroxyl group from the carboxylic acid and cleavage of the entire Boc group.
Experimental Workflow for Mass Spectrometry Analysis
A standardized workflow is crucial for obtaining reproducible and high-quality mass spectrometry data. The following diagram illustrates a typical experimental workflow for the analysis of small aromatic carboxylic acids.
Caption: A typical workflow for small molecule analysis by mass spectrometry.
Experimental Protocols
Reproducibility in scientific research is contingent on detailed and transparent experimental methodologies. The following provides a representative protocol for the analysis of aromatic carboxylic acids by Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To acquire the mass spectrum and fragmentation data of the analyte.
Materials:
-
Analyte (e.g., this compound)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
Micropipettes and sterile tips
-
Vials for mass spectrometry
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution by diluting it with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.
-
For positive ion mode analysis, add 0.1% formic acid to the working solution. For negative ion mode, add 0.1% ammonium hydroxide.
-
Vortex the solution to ensure homogeneity.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
-
Set the ESI source parameters. Typical parameters for small molecule analysis are:
-
Capillary voltage: 3.5-4.5 kV
-
Cone voltage: 20-40 V
-
Source temperature: 100-150 °C
-
Desolvation gas (e.g., nitrogen) flow: 600-800 L/hr
-
Desolvation temperature: 300-400 °C
-
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500).
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion ([M+H]+ or [M-H]-) as the precursor ion and applying collision-induced dissociation (CID) energy to induce fragmentation. Vary the collision energy to obtain a comprehensive fragmentation pattern.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the molecular ion and major fragment ions in the MS and MS/MS spectra.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation behavior of the functional groups present in the molecule.
-
Compare the obtained spectrum with library data or, in this case, with the predicted fragmentation and the spectra of known isomers.
-
A Comparative Guide to Validating the Purity of Commercially Sourced 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, directly impacting experimental outcomes and the quality of synthesized compounds. This guide provides a comprehensive comparison of analytical methods for validating the purity of commercially sourced 2-N-Boc-amino-5-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for their quality control needs.
Introduction to Purity Validation
This compound is a derivative of aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is common in peptide synthesis and other organic transformations. However, impurities can arise from the manufacturing process, including residual starting materials, byproducts of the Boc protection reaction, or degradation products. Therefore, robust analytical methods are essential to confirm the identity and purity of the commercial product before its use in sensitive applications.
Key Analytical Techniques for Purity Assessment
The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titration. Each technique offers distinct advantages and provides complementary information regarding the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, separating compounds based on their hydrophobicity.
Table 1: Comparison of HPLC Purity with Alternative Methods
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), detection of related substance impurities. | High sensitivity, high resolution, widely applicable. | Requires reference standards for absolute quantification, can be destructive. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Non-destructive, provides structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC for many impurities, complex spectra for mixtures. |
| Titration | Neutralization reaction between the acidic carboxylic acid group and a standardized base. | Assay of the carboxylic acid functional group (purity as an acid). | High precision, low cost, straightforward. | Non-specific (titrates any acidic impurity), less sensitive than chromatographic methods. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of the presence of the Boc and carboxylic acid moieties. | Fast, non-destructive, provides structural information. | Not quantitative, limited in detecting minor impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity determination of this compound using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for confirming the structure of the compound and identifying impurities that have unique proton signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
-
Transfer the solution to an NMR tube.
Expected ¹H NMR Data (in DMSO-d₆):
-
Aromatic protons: Signals in the range of δ 7.0-8.0 ppm.
-
Methoxy group (-OCH₃): A singlet around δ 3.7-3.8 ppm.
-
Boc group (-C(CH₃)₃): A singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
-
Amine proton (-NH-): A broad singlet, the chemical shift of which can vary.
-
Carboxylic acid proton (-COOH): A very broad singlet at a downfield chemical shift (often > δ 10 ppm).
Purity Assessment: The presence of unexpected signals may indicate impurities. For instance, the absence of the Boc group's characteristic singlet would suggest deprotection. Residual starting material, 2-amino-5-methoxybenzoic acid, would show signals for the free amine protons and lack the Boc proton signal.
Acid-Base Titration
Titration provides a quantitative measure of the carboxylic acid content, which can be used to calculate the assay value.
Reagents and Equipment:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Burette, beaker, and magnetic stirrer.
-
Analytical balance.
Procedure:
-
Accurately weigh about 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH solution used.
Calculation: The purity can be calculated using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (267.28 g/mol )
-
W = Weight of the sample (mg)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
N-H stretch (Boc-protected amine): Around 3300-3400 cm⁻¹.
-
C=O stretch (Boc carbonyl): Approximately 1700-1720 cm⁻¹.
-
C=O stretch (carboxylic acid): Around 1680-1700 cm⁻¹.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C-O stretch (methoxy group): In the fingerprint region, typically around 1250 cm⁻¹.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for the comprehensive purity validation of this compound.
Caption: Decision tree for selecting an appropriate chromatographic method for purity analysis.
Conclusion
Comparing the effectiveness of different coupling reagents with 2-N-Boc-amino-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern pharmaceutical and chemical research. The selection of an appropriate coupling reagent is critical to maximizing yield, minimizing side reactions, and ensuring the stereochemical integrity of the final product. This guide provides a comparative overview of the effectiveness of various common coupling reagents for the acylation of amines with 2-N-Boc-amino-5-methoxybenzoic acid, a key building block in the synthesis of numerous biologically active molecules.
Comparison of Coupling Reagent Performance
While direct, side-by-side comparative studies for the coupling of this compound are not extensively available in the surveyed literature, the following table summarizes the general performance and key characteristics of commonly employed coupling reagents. The provided yield for HBTU serves as a representative example of the high efficiency achievable with modern uronium-based reagents.
| Coupling Reagent/Method | Activating Agent | Additive | Typical Yield | Key Advantages | Potential Disadvantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (optional, but recommended) | ~92%[1] | High efficiency, rapid reaction times, low racemization.[2] | Byproducts can be difficult to remove in some cases. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | None required (contains HOAt moiety) | High | Generally considered more reactive than HBTU, particularly for hindered amino acids; low epimerization.[2][3] | Higher cost compared to other reagents. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | None required (contains HOBt moiety) | High | Efficient and generates non-toxic byproducts.[4] | Can be less effective for highly hindered couplings compared to HATU. |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | 1-Hydroxybenzotriazole | Variable | Water-soluble carbodiimide and urea byproduct simplifies purification; cost-effective. | Can lead to side reactions and racemization if HOBt is not used.[5] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | Variable | Byproduct (diisopropylurea) is more soluble in organic solvents than DCU (from DCC). | Slower reaction times compared to uronium/phosphonium reagents. |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase coupling of this compound with a primary or secondary amine. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Coupling using HBTU
This protocol is adapted from a general procedure for HBTU-mediated amide bond formation.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 eq)
-
HBTU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DCM, add the amine and DIPEA.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HBTU to the reaction mixture.
-
Stir the reaction at 0°C for 10 minutes and then allow it to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 0.1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 2: Coupling using HATU
This protocol is based on a general procedure for HATU-mediated couplings.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound, the amine, and DIPEA in anhydrous DMF.
-
Add HATU to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Coupling using PyBOP
This is a general protocol for amide coupling using PyBOP.[5]
Materials:
-
This compound (1.1 eq)
-
Amine (1.0 eq)
-
PyBOP (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine in anhydrous DMF.
-
In a separate flask, dissolve this compound, PyBOP, and DIPEA in anhydrous DMF.
-
Add the activated acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 10-60 minutes, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in the HATU protocol.
Protocol 4: Coupling using EDC/HOBt
This protocol is a standard procedure for carbodiimide-mediated couplings.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound, the amine, and HOBt in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl to the solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Wash the reaction mixture with water to remove excess EDC and the urea byproduct.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to obtain the crude product.
-
Purify by flash chromatography if necessary.
Visualizing the Amide Coupling Workflow
The following diagrams illustrate the general workflow and the activation mechanism of the carboxylic acid for amide bond formation.
References
A Comparative Guide to Advanced Analytical Techniques for the Structural Elucidation of Complex Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical derivatives is a cornerstone of modern drug discovery and development. As molecules become increasingly complex, so too must the analytical techniques used to characterize them. This guide provides a comparative overview of the most powerful and widely used analytical methods for determining the structure of complex organic molecules, with a particular focus on natural product derivatives such as flavonoids. We will delve into the principles, strengths, and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
I. Overview of Key Analytical Techniques
The structural analysis of a new derivative is rarely accomplished with a single technique. Instead, a combination of methods is typically employed to piece together the complete structural puzzle.[1][2] Each technique provides unique and complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, revealing atom connectivity and stereochemistry.[1][2] It is considered a cornerstone for the structural elucidation of organic compounds.[1][3]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a molecule with high accuracy.[1][2][4] Tandem MS (MS/MS) experiments provide valuable information about the molecule's fragmentation patterns, which can be used to identify substructures.[1]
-
X-ray Crystallography: Offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers.[5][6][7]
The integration of these techniques creates a powerful workflow for the confident identification of unknown compounds and the characterization of complex mixtures.[1]
II. Comparative Analysis of Techniques
The choice of analytical technique depends on several factors, including the amount of sample available, the complexity of the molecule, and the specific structural questions being asked. The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Connectivity (1D & 2D NMR), stereochemistry, molecular dynamics in solution.[1][2] | Molecular weight, elemental formula (HRMS), substructural information (MS/MS).[1][4] | 3D molecular structure, bond lengths and angles, absolute stereochemistry.[5][8] |
| Sample Amount | mg to sub-mg range.[9] | µg to ng range. | High-quality single crystal required (often challenging to obtain).[6] |
| Sample State | Solution or solid-state.[10] | Gas phase (after ionization). | Solid (crystalline). |
| Strengths | Non-destructive, provides detailed structural information.[1] | High sensitivity and speed, suitable for complex mixtures (with chromatography).[4][11] | Provides the definitive 3D structure.[5] |
| Limitations | Lower sensitivity compared to MS, complex spectra for large molecules.[11] | Does not directly provide stereochemical information, ionization can be challenging for some molecules.[1] | Requires a suitable single crystal, which can be a major bottleneck.[6] |
III. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality data. Below are representative protocols for the analysis of flavonoid derivatives, a common class of natural products.
A. LC-MS/MS Analysis of Flavonoids
This protocol is adapted for the qualitative and quantitative analysis of flavonoids in a plant extract.[12][13]
-
Sample Preparation:
-
Macerate 100 mg of dried plant material in liquid nitrogen.
-
Extract with 1 mL of 80% methanol by sonication for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the extract in the initial mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300°C.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
B. 2D NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for acquiring 2D NMR spectra of a purified flavonoid.[14]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Pyridine-d5).[15]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
1D Spectra: Acquire 1H and 13C{1H} spectra to identify the proton and carbon environments.
-
2D Homonuclear Correlation (COSY): To identify proton-proton spin-spin couplings.
-
2D Heteronuclear Correlation (HSQC or HMQC): To identify direct one-bond proton-carbon correlations.[9]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.[9][14]
-
C. X-ray Crystallography
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent to near saturation.
-
Slowly evaporate the solvent, or use vapor diffusion or cooling techniques to promote crystal growth. This is often a trial-and-error process.
-
-
Data Collection and Structure Solution:
IV. Visualizing Analytical Workflows and Concepts
A. General Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel derivative, starting from a complex mixture.
Caption: A typical workflow for the structural elucidation of a novel derivative.
B. Complementary Nature of Analytical Techniques
This diagram illustrates how different analytical techniques provide complementary pieces of information to solve a chemical structure.
Caption: Complementary information from different analytical techniques.
C. Decision Tree for Technique Selection
This flowchart can guide researchers in selecting the most appropriate analytical technique(s) based on the research question and sample availability.
Caption: A decision tree for selecting the appropriate analytical technique.
References
- 1. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Single Crystal X-Ray Structural Determination: A Powerful Technique for Natural Products Research and Drug Discovery | Scientific.Net [scientific.net]
- 6. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Solid-state NMR studies and DFT calculations of flavonoids: baicalein, baicalin and wogonoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. ukm.my [ukm.my]
- 15. thieme-connect.com [thieme-connect.com]
A Researcher's Guide to Amine-Protected Benzoic Acids: Benchmarking 2-N-Boc-amino-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Building Blocks in Organic Synthesis
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted aminobenzoic acids are a cornerstone of this field, serving as versatile scaffolds for a wide array of pharmacologically active molecules. Among these, 2-N-Boc-amino-5-methoxybenzoic acid stands out as a valuable reagent. This guide provides an objective, data-driven comparison of its performance against similar building blocks, including those with alternative protecting groups and different substitution patterns on the aromatic ring. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
At a Glance: Physicochemical and Reactivity Profiles
The performance of a building block in a synthetic route is dictated by a combination of its physical properties and the reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group of the titular compound is known for its stability and ease of removal under acidic conditions, a feature that contrasts with other common amine protecting groups like fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz). The methoxy substituent, an electron-donating group, can also influence the reactivity of the carboxylic acid and the aromatic ring.
| Property | This compound | 2-N-Fmoc-amino-5-methoxybenzoic acid | 2-N-Boc-amino-4-methoxybenzoic acid | 2-N-Boc-aminobenzoic acid |
| Molecular Weight ( g/mol ) | 267.28 | 389.41 | 267.28 | 237.25 |
| Protecting Group | Boc | Fmoc | Boc | Boc |
| Deprotection Condition | Acidic (e.g., TFA)[1] | Basic (e.g., Piperidine) | Acidic (e.g., TFA) | Acidic (e.g., TFA) |
| Reactivity of Carboxylic Acid | Moderately activated | Moderately activated | Potentially more activated due to para-amino group's resonance effect | Standard reactivity |
| Key Applications | Peptide synthesis, synthesis of heterocyclic compounds (e.g., quinazolinones)[2][3][4] | Peptide synthesis[5] | General organic synthesis | General organic synthesis |
Performance in Amide Bond Formation: A Comparative Analysis
The formation of an amide bond is a cornerstone of many synthetic pathways, particularly in the construction of peptides and the synthesis of many small molecule drugs. The efficiency of this reaction is a key performance indicator for building blocks like this compound. The following table summarizes representative yields for amide bond formation using this and similar building blocks, compiled from various sources. It is important to note that direct head-to-head comparative studies under identical conditions are not always available, and thus these values should be considered as illustrative benchmarks.
| Building Block | Coupling Partner | Coupling Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzylamine | Tetramethoxysilane | Solvent-free | 3 h | 79 | [6][7] |
| 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | HATU | Isopropylacetate | 2.5 h | 88 | [8] |
| N-Boc-piperazine-C3-COOH | Primary Amine | HATU | DMF | 2 - 6 h | 85 - 98 | [9] |
| N-Boc-protected amino acids | Primary Amine | EDC/HOBt | DMF or DCM | 4 - 24 h | 75 - 90 | [9] |
| Benzoic Acid | Benzylamine | Tetramethoxysilane | Solvent-free | 3 h | 95 | [6][7] |
Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. Below are representative procedures for key transformations.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the formation of an amide bond between a carboxylic acid and an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic acid (e.g., this compound) (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 6 hours.[9]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection
This protocol outlines the standard procedure for the removal of the Boc protecting group to liberate the free amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, cooled solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Application in Drug Discovery: Synthesis of EGFR Inhibitors
Derivatives of 2-aminobenzoic acid, such as quinazolinones, are prominent scaffolds in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2][3][4][10] The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[11][12][13] Small molecule inhibitors that block the ATP binding site of the EGFR tyrosine kinase domain are effective cancer therapeutics.[11][12][13]
The following diagrams illustrate a generalized synthetic workflow for a quinazolinone-based EGFR inhibitor starting from an anthranilic acid derivative and the targeted EGFR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its performance, characterized by reliable reactivity in amide bond formation and straightforward deprotection, makes it a frequent choice for researchers. The comparison with alternative building blocks, such as its Fmoc-protected counterpart, highlights the trade-offs between different protecting group strategies. The choice between Boc and Fmoc protection is often dictated by the overall synthetic plan, including the presence of other acid- or base-labile functional groups in the molecule. Furthermore, the position of the methoxy group can influence reactivity, a factor to consider when selecting isomers for a particular synthetic target. Ultimately, a thorough understanding of the properties and reactivity of these building blocks, supported by the data and protocols presented in this guide, will enable chemists to devise more efficient and effective synthetic routes towards their molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
The Double-Edged Sword: A Comparative Guide to Functional Group Cross-Reactivity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions. This cross-reactivity, often dictated by the functional groups within a molecule's structure, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Understanding and predicting these interactions is paramount for designing safer and more effective therapeutics. This guide provides a comparative analysis of how different functional groups can influence a compound's cross-reactivity profile, supported by experimental data and detailed methodologies.
The Role of Functional Groups in Target Specificity
Functional groups are the reactive centers of a molecule and play a crucial role in its interactions with biological targets.[1][2] The same functional group can have different roles depending on its molecular context.[1] While essential for on-target binding, these groups can also mediate binding to unintended proteins, leading to off-target effects.[3] This is a significant concern in drug development, as off-target interactions are a major cause of clinical trial failures.[4]
Covalent inhibitors, which form a permanent bond with their target, present a particular challenge. Their reactive functional groups, often termed "warheads," can react with numerous proteins, leading to potential toxicity.[5][6] Therefore, a delicate balance must be struck: the warhead must be reactive enough to bind its intended target but not so reactive that it indiscriminately binds to other proteins.[7]
Comparative Analysis of Cross-Reactivity
Quantifying the cross-reactivity of different functional groups is a complex endeavor. One common approach is to compare the inhibitory activity of compounds containing these groups against a panel of related enzymes, such as protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Below is a comparative table of three kinase inhibitors, highlighting their primary targets and significant off-targets. While these are specific drugs, the functional groups they contain are representative of those commonly found in kinase inhibitors and other drug classes.
| Compound | Primary Target(s) | Key Functional Groups | Select Off-Target Kinases (IC50 in nM) |
| Gefitinib | EGFR | Quinazoline, Anilino | ABL1 ( >10,000), FLT3 ( >10,000), KDR (VEGFR2) ( >10,000), SRC ( >10,000) |
| Dacomitinib | EGFR (irreversible) | Quinazoline, Acrylamide | ABL1 ( >1,000), FLT3 ( >1,000), KDR (VEGFR2) (160), SRC ( >1,000) |
| Osimertinib | EGFR (mutant selective, irreversible) | Pyrimidine, Indole, Acrylamide | ABL1 ( >1,000), FLT3 ( >1,000), KDR (VEGFR2) ( >1,000), SRC ( >1,000) |
Data compiled from publicly available sources. IC50 values can vary based on assay conditions.
From this data, we can infer the influence of certain functional groups. The acrylamide group in Dacomitinib and Osimertinib allows for covalent modification of a cysteine residue in the EGFR active site, leading to irreversible inhibition.[8] However, this reactive group also has the potential to interact with cysteines on other kinases, contributing to its off-target profile. The indole group in Osimertinib contributes to its selectivity for mutant forms of EGFR.
Experimental Protocols for Assessing Cross-Reactivity
Several experimental techniques are employed to characterize the cross-reactivity of a compound. These methods can be broadly categorized into biochemical assays, cell-based assays, and proteomic approaches.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compound
-
Kinase reaction buffer
-
Phosphocellulose paper or filter plates
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase, its substrate, and the kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a control with no compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 30 minutes).
-
Termination: Stop the reaction, often by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash away excess unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
-
Competitive Binding Assay (Cell-Based)
This assay measures the ability of a test compound to compete with a known, often fluorescently labeled, ligand for binding to a target protein on the surface of or within cells.
-
Materials:
-
Cells expressing the target receptor
-
Fluorescently labeled ligand
-
Test compound
-
Assay buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the assay buffer.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound.
-
Labeled Ligand Addition: Add a fixed concentration of the fluorescently labeled ligand to the cell suspension.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Washing: Wash the cells to remove any unbound labeled ligand.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of labeled ligand bound to the cells.
-
Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates competition. Plot the fluorescence intensity against the test compound concentration to determine the IC50.
-
Chemoproteomics for Target Deconvolution (Proteome-wide)
This powerful approach aims to identify all the proteins that a compound interacts with in a complex biological sample, such as a cell lysate.
-
Materials:
-
Test compound
-
Immobilized version of the test compound (e.g., on beads)
-
Cell or tissue lysate
-
Mass spectrometer
-
-
Procedure:
-
Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Proteins that bind to the compound will be "captured" on the beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion: Digest the eluted proteins into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Competitive Elution (for validation): To distinguish specific from non-specific binders, the lysate can be pre-incubated with an excess of the free (non-immobilized) test compound before the affinity chromatography step. Specific binders will be competed off, leading to a reduction in their signal in the mass spectrometry analysis.
-
Visualizing Cross-Reactivity Assessment and Signaling Pathways
Diagrams are essential tools for understanding complex biological processes and experimental workflows. Below are Graphviz diagrams illustrating a general workflow for assessing cross-reactivity and a simplified representation of the EGFR signaling pathway, a common target for drugs where off-target effects are a concern.
Caption: A general workflow for assessing the cross-reactivity of a test compound.
Caption: A simplified diagram of the EGFR signaling pathway and potential off-target interaction.
Conclusion
The study of cross-reactivity is a critical component of modern drug discovery. By understanding how different functional groups contribute to a molecule's promiscuity, researchers can design more selective and, ultimately, safer drugs. The combination of computational prediction, in vitro validation, and proteome-wide profiling provides a powerful toolkit for characterizing the full spectrum of a drug's interactions. As our understanding of the complex interplay between small molecules and the proteome grows, so too will our ability to rationally design the next generation of targeted therapies.
References
- 1. Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-N-Boc-Amino-5-methoxybenzoic Acid: A Procedural Guide
Essential Safety and Handling Information
Prior to initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with 2-N-Boc-Amino-5-methoxybenzoic acid and to handle the material accordingly. The following table summarizes key safety data extrapolated from similar compounds, including Boc-protected aminobenzoic acids and 2-amino-5-methoxybenzoic acid.
| Parameter | Information |
| Hazard Classifications | Likely to be classified as a skin irritant, eye irritant, and may cause respiratory irritation. |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat, and a dust mask or respirator if handling fine powders. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Spill Response | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled, and sealed container for disposal. |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to engage a licensed and approved chemical waste disposal company. This ensures adherence to all local, state, and federal regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all handling and preparation activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
2. Waste Collection and Containment:
-
For solid waste, carefully transfer the material into a suitable, chemically compatible container that can be securely sealed.
-
Avoid creating dust during the transfer process.
-
If dealing with a solution of the compound, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and place the absorbed material into a designated waste container.
3. Labeling and Storage:
-
Clearly and accurately label the waste container with the full chemical name: "this compound" and the CAS number "262614-64-2".
-
Include any relevant hazard symbols (e.g., irritant).
-
Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material, including its name and quantity.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sewer system.
-
Consult Institutional Policies: Always adhere to your organization's specific chemical waste disposal policies and procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 2-N-Boc-Amino-5-methoxybenzoic acid
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to 2-N-Boc-Amino-5-methoxybenzoic acid include skin, eye, and respiratory irritation. Ingestion may be harmful.[1][2][3][4] Therefore, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or natural rubber gloves are suitable. Inspect gloves for integrity before each use.[1] |
| Body Protection | Laboratory coat or chemical-resistant suit. | Long-sleeved clothing should be worn under the laboratory coat. |
| Respiratory Protection | Dust mask or respirator. | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For procedures that may generate significant dust, use a NIOSH-approved respirator.[1] |
Experimental Protocols: Step-by-Step Handling and Disposal Plan
1. Engineering Controls and Pre-Handling Preparations:
-
Ventilation: Always work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solid material, a chemical fume hood is required.[1]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.
2. Safe Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Dust Prevention: Handle the compound carefully to avoid the formation of dust and aerosols.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[2]
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents.[2]
4. Spill Response:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Carefully sweep or scoop up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the identity of the spilled substance.
-
5. Disposal Plan:
-
Waste Collection:
-
Disposal Method:
-
Disposal must be conducted through a licensed and approved chemical waste disposal service.[6]
-
Do not dispose of this chemical down the drain or in the regular trash.[6] This is to prevent environmental contamination.
-
Follow all institutional, local, and national regulations for chemical waste disposal.
-
Workflow and Logical Relationships
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
